Enasidenib-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17F6N7O |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-[[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]methyl]propan-2-ol |
InChI |
InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)/i1D3,2D3 |
InChI Key |
DYLUUSLLRIQKOE-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Enasidenib-d6
This technical guide provides a comprehensive overview of the synthesis and purification of Enasidenib-d6, a deuterated isotopologue of the isocitrate dehydrogenase 2 (IDH2) inhibitor, Enasidenib. This document is intended for researchers, scientists, and drug development professionals.
Enasidenib is an oral, targeted therapy approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the IDH2 gene.[1][2] The deuterated analog, this compound, is a valuable tool in pharmacokinetic and metabolic studies.
Mechanism of Action
Mutations in the IDH2 enzyme lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG) from α-ketoglutarate.[3] Elevated levels of 2-HG inhibit histone and DNA demethylases, leading to epigenetic dysregulation and impaired hematopoietic differentiation.[2] Enasidenib selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and promoting the differentiation of leukemic cells.[3][4]
Figure 1: Signaling pathway of Enasidenib's inhibitory action on mutant IDH2.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the assembly of the substituted triazine core. The key to producing the deuterated analog is the synthesis of the deuterated side-chain precursor, 2-amino-2-(methyl-d3)-1-propanol-d3 (4).
Proposed Synthetic Workflow
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Nitro-1,1,1-trideuterio-2-(trideuteriomethyl)propan-2-ol (2)
-
Materials: Acetone-d6, Nitromethane, Sodium Hydroxide, Diethyl Ether, Hydrochloric Acid.
-
Procedure: To a cooled (0 °C) solution of acetone-d6 (1.0 eq) and nitromethane (1.2 eq) in diethyl ether, a solution of sodium hydroxide (1.5 eq) in water is added dropwise. The reaction is stirred at room temperature for 24 hours. The layers are separated, and the aqueous layer is acidified with hydrochloric acid and extracted with diethyl ether. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield the product.
Step 2: Synthesis of 2-Amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol (3)
-
Materials: 2-Nitro-1,1,1-trideuterio-2-(trideuteriomethyl)propan-2-ol, Palladium on Carbon (10%), Methanol, Hydrogen gas.
-
Procedure: The nitro compound (1.0 eq) is dissolved in methanol, and palladium on carbon is added. The mixture is hydrogenated at 50 psi for 12 hours. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the deuterated amino alcohol.
Step 3: Synthesis of this compound (6)
-
Materials: Cyanuric chloride, 2-(Trifluoromethyl)pyridin-4-amine, 6-(Trifluoromethyl)pyridin-2-amine, 2-Amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol, Diisopropylethylamine (DIPEA), Dioxane.
-
Procedure:
-
To a solution of cyanuric chloride (1.0 eq) in dioxane at 0 °C, a solution of 2-(trifluoromethyl)pyridin-4-amine (1.0 eq) and DIPEA (1.1 eq) in dioxane is added. The reaction is stirred for 4 hours.
-
Next, a solution of 6-(trifluoromethyl)pyridin-2-amine (1.0 eq) and DIPEA (1.1 eq) in dioxane is added, and the mixture is heated to 50 °C for 12 hours.
-
Finally, 2-amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol (1.2 eq) and DIPEA (1.5 eq) are added, and the reaction is heated to 100 °C for 24 hours.
-
The reaction mixture is cooled, and the solvent is removed. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
-
Summary of Synthetic Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Expected Yield (%) |
| 1 | Nitroaldol Reaction | Acetone-d6, Nitromethane, NaOH | Diethyl Ether/Water | 0 to RT | 24 | 70-80 |
| 2 | Reduction | Pd/C, H₂ | Methanol | RT | 12 | 85-95 |
| 3a | Nucleophilic Substitution | Cyanuric Chloride, Pyridinamine A | Dioxane | 0 | 4 | >90 (in situ) |
| 3b | Nucleophilic Substitution | Pyridinamine B | Dioxane | 50 | 12 | >90 (in situ) |
| 3c | Nucleophilic Substitution | Deuterated Amino Alcohol | Dioxane | 100 | 24 | 50-60 (overall) |
Purification of this compound
High-performance liquid chromatography (HPLC) is the preferred method for the final purification of this compound to achieve high purity suitable for analytical and biological studies.
HPLC Purification Protocol
A validated HPLC method for the simultaneous quantification of Enasidenib and other IDH inhibitors has been reported and can be adapted for the purification of this compound.[5]
-
Sample Preparation: The crude product is dissolved in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water or DMSO. The solution is filtered through a 0.22 µm filter before injection.
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as an X-Terra Phenyl column, is suitable.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.[5]
-
Detection: UV detection at a wavelength of 265 nm is appropriate for monitoring the elution of this compound.[5]
-
Summary of HPLC Purification Parameters
| Parameter | Condition |
| Column | X-Terra Phenyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Expected Purity | >98% |
Conclusion
This technical guide outlines a proposed synthetic route and a detailed purification protocol for this compound. The synthesis leverages a deuterated starting material to introduce the isotopic labels, followed by a convergent assembly of the triazine core. The purification via HPLC ensures a high degree of purity, making the final compound suitable for its intended use in research and development. The provided methodologies and data serve as a valuable resource for scientists engaged in the synthesis of isotopically labeled drug molecules.
References
- 1. Enasidenib - Wikipedia [en.wikipedia.org]
- 2. Enasidenib data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]
- 3. Enasidenib, a targeted inhibitor of mutant IDH2 proteins for treatment of relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Validated HPLC method for simultaneous quantification of mutant IDH1/2 inhibitors (enasidenib, ivosidenib and vorasidenib) in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enasidenib-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of Enasidenib-d6, a deuterated internal standard for the selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), Enasidenib. This document is intended to support researchers and drug development professionals in the accurate quantification and analysis of Enasidenib in various experimental settings.
Quantitative Data Summary
While a specific Certificate of Analysis for this compound is not publicly available, the following table summarizes the typical specifications based on a Certificate of Analysis for Enasidenib from MedchemExpress and general quality control parameters for deuterated standards.[1]
| Parameter | Specification | Method |
| Identity | ||
| Appearance | White to off-white solid | Visual Inspection |
| Mass Spectrum | Consistent with the structure of this compound | Mass Spectrometry |
| 1H NMR Spectrum | Consistent with the structure of this compound | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Purity | ||
| Purity by LC-MS | ≥98% | Liquid Chromatography-Mass Spectrometry |
| Isotopic Purity | ≥99% Deuterium incorporation | Mass Spectrometry or NMR |
| Physical Properties | ||
| Molecular Formula | C19H11D6F6N7O | - |
| Molecular Weight | 479.42 | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the analysis of this compound. These protocols are based on established methods for the analysis of Enasidenib.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This method is suitable for the quantification of this compound and Enasidenib in biological matrices.
-
Chromatographic System:
-
HPLC System: A validated HPLC system capable of gradient elution.
-
Column: Atlantis dC18 column (or equivalent).
-
Mobile Phase:
-
A: 0.2% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Monitored Ion Transitions:
-
Enasidenib: m/z 474.0 → 267.1[2]
-
This compound: The precursor ion will be shifted by +6 Da (m/z 480.0). The product ion may be the same or shifted depending on the location of the deuterium labels. A suitable product ion would be determined during method development.
-
-
Internal Standard: Warfarin (m/z 309.2 → 251.3) can be used if this compound is the analyte.[2] When this compound is used as the internal standard for Enasidenib quantification, no additional internal standard is needed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
1H NMR: The spectrum is expected to be similar to that of Enasidenib, with the absence of signals corresponding to the six deuterated positions.
-
13C NMR: The spectrum will be consistent with the structure, with potential splitting of carbon signals adjacent to the deuterated positions.
-
19F NMR: The spectrum will confirm the presence and chemical environment of the trifluoromethyl groups.
Visualizations
Experimental Workflow for Certificate of Analysis
The following diagram illustrates a typical workflow for the generation of a Certificate of Analysis for a reference standard like this compound.
Caption: Experimental Workflow for this compound Certificate of Analysis.
Enasidenib Mechanism of Action: Inhibition of Mutant IDH2 Signaling
Enasidenib is a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). In cancer cells with IDH2 mutations, the mutant enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic changes that block cellular differentiation.[3] Enasidenib inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[3][4]
Caption: Signaling Pathway of Enasidenib in IDH2-Mutant Cells.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Quantitative analysis of enasidenib in dried blood spots of mouse blood using an increased-sensitivity LC-MS/MS method: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Enasidenib, a targeted inhibitor of mutant IDH2 proteins for treatment of relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of Enasidenib-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Enasidenib-d6, a deuterated analog of the isocitrate dehydrogenase 2 (IDH2) inhibitor, Enasidenib. This document outlines the significance of isotopic purity, the methodologies for its determination, and presents representative data for this compound. Furthermore, it details the mechanism of action of Enasidenib and provides a generalized workflow for the assessment of isotopic enrichment.
Introduction to Enasidenib and the Role of Deuteration
Enasidenib is a first-in-class, oral, selective inhibitor of the mutant IDH2 enzyme.[1] In certain hematologic malignancies, such as acute myeloid leukemia (AML), mutations in the IDH2 gene lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG).[2] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation.[2][3] Enasidenib targets and inhibits the mutant IDH2 protein, thereby reducing 2-HG levels and promoting the differentiation of leukemic cells.[4]
Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profile of a drug. This modification can lead to stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, which may slow down metabolic processes, leading to increased drug exposure and potentially improved efficacy and safety profiles. This compound is a deuterated version of Enasidenib, with six deuterium atoms incorporated into its structure.
Quantitative Analysis of Isotopic Purity
The isotopic purity of a deuterated compound is a critical quality attribute, as it defines the percentage of the molecule that contains the desired number of deuterium atoms. The presence of incompletely deuterated or non-deuterated species can impact the drug's performance and safety. While specific batch data is proprietary, the following table represents typical specifications for the isotopic purity of this compound.
| Isotopic Species | Description | Representative Abundance (%) |
| d6 | Fully deuterated Enasidenib | ≥ 98% (typically >99%) |
| d5 | Enasidenib with five deuterium atoms | < 2% |
| d4 | Enasidenib with four deuterium atoms | < 0.5% |
| d3 | Enasidenib with three deuterium atoms | < 0.1% |
| d2 | Enasidenib with two deuterium atoms | < 0.1% |
| d1 | Enasidenib with one deuterium atom | < 0.1% |
| d0 | Non-deuterated Enasidenib | < 0.1% |
Note: This data is representative and may vary between different batches and suppliers.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on high-resolution analytical techniques. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS separates ions based on their mass-to-charge ratio (m/z) with high precision. This allows for the differentiation of isotopologues, which are molecules that differ only in their isotopic composition. The relative abundance of each isotopologue is used to calculate the isotopic purity.
Methodology:
-
Sample Preparation: this compound is dissolved in a suitable organic solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL. The stock solution is further diluted to a working concentration suitable for the instrument, typically in the range of 1-10 µg/mL.
-
Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument). The LC method is developed to separate this compound from any potential impurities.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Resolution: Set to a high resolving power (e.g., > 60,000) to resolve the isotopic peaks.
-
-
Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative intensity of the signals corresponding to the d6, d5, d4, etc., isotopologues. The isotopic purity is calculated based on the relative peak areas of these species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, ¹H NMR can be used to quantify the degree of deuteration by observing the reduction in the signal intensity at the positions where hydrogen has been replaced by deuterium. ²H NMR can directly detect the deuterium nuclei.
Methodology:
-
Sample Preparation: A known quantity of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, Chloroform-d) in an NMR tube.
-
¹H NMR Analysis:
-
A quantitative ¹H NMR spectrum is acquired.
-
The integrals of the signals corresponding to the protons at the sites of deuteration are compared to the integrals of signals from protons in the non-deuterated parts of the molecule. The reduction in the integral value at the deuterated positions is used to calculate the percentage of deuteration.
-
-
²H NMR Analysis:
-
A ²H NMR spectrum is acquired to confirm the positions of deuteration. The presence of signals in the ²H spectrum corresponds to the locations of the deuterium atoms.
-
Visualizations
Enasidenib Signaling Pathway
The following diagram illustrates the mechanism of action of Enasidenib in inhibiting mutant IDH2 and promoting cellular differentiation.
Caption: Enasidenib inhibits mutant IDH2, reducing 2-HG and restoring normal cell differentiation.
Experimental Workflow for Isotopic Purity Determination
The following diagram outlines the general workflow for the determination of isotopic purity of a deuterated compound using LC-MS.
Caption: Workflow for determining isotopic purity via LC-MS.
Conclusion
The isotopic purity of this compound is a critical parameter that is rigorously controlled to ensure its quality and performance. The use of high-resolution analytical techniques such as mass spectrometry and NMR spectroscopy allows for the precise quantification of the isotopic distribution. This technical guide provides a comprehensive overview of the analytical methodologies and the underlying mechanism of action of Enasidenib, serving as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enasidenib data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]
- 3. Enasidenib in patients with mutant IDH2 myelodysplastic syndromes: a phase 1 subgroup analysis of the multicentre, AG221-C-001 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Enasidenib-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Enasidenib-d6 as an internal standard in the quantitative bioanalysis of the anticancer drug Enasidenib. While Enasidenib targets the mutant isocitrate dehydrogenase 2 (IDH2) enzyme in cancer cells, its deuterated analog, this compound, serves a critical function in the analytical laboratory, ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies. This document will detail the principles of its use, present representative experimental protocols, and illustrate the underlying therapeutic mechanism of Enasidenib.
The Principle of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry (MS)-based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1][2] this compound is the SIL-IS for Enasidenib. The fundamental principle behind its use lies in the near-identical physicochemical properties of the deuterated and non-deuterated forms of the molecule.
This compound and Enasidenib exhibit virtually identical chromatographic retention times, extraction recoveries, and ionization efficiencies in the mass spectrometer.[1] However, due to the incorporation of six deuterium atoms, this compound has a higher mass-to-charge ratio (m/z) than Enasidenib. This mass difference allows the mass spectrometer to distinguish between the analyte (Enasidenib) and the internal standard (this compound).
By adding a known amount of this compound to each sample at the beginning of the analytical process, it experiences the same potential for loss or variability as the analyte during all stages of sample preparation and analysis. This includes protein precipitation, liquid-liquid extraction, and potential ion suppression or enhancement in the MS source. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant even if sample loss occurs, leading to highly reliable and reproducible results.
Bioanalytical Method for Enasidenib Quantification
While a specific published study detailing the use of this compound was not identified, the following protocol represents a validated LC-MS/MS method for the quantification of Enasidenib in plasma, adapted to incorporate this compound as the internal standard. This protocol is based on established methods for Enasidenib analysis.[3][4][5]
Experimental Protocol
Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, decrease to 5% A over 3 min, hold for 1 min, return to 95% A and equilibrate for 1 min. |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Enasidenib MRM Transition | m/z 474.2 → 267.1 |
| This compound MRM Transition (Predicted) | m/z 480.2 → 273.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Quantitative Data from a Representative Study
The following table summarizes the validation parameters from a published study on Enasidenib quantification, which demonstrates the expected performance of such an assay.[5]
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | 2.25 - 8.40% |
| Inter-day Precision (%RSD) | 3.94 - 5.46% |
| Accuracy (%RE) | -1.44 to 2.34% |
| Extraction Recovery | > 85% |
Therapeutic Mechanism of Action of Enasidenib
Enasidenib is a targeted therapy for patients with relapsed or refractory acute myeloid leukemia (AML) who have a mutation in the isocitrate dehydrogenase 2 (IDH2) gene.
Mutations in the IDH2 enzyme lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including TET2 and histone demethylases. This results in hypermethylation of DNA and histones, which in turn blocks the differentiation of myeloid precursor cells, contributing to the development of AML.
Enasidenib is a selective inhibitor of the mutant IDH2 enzyme. By blocking the production of 2-HG, Enasidenib restores normal epigenetic regulation, allowing for the differentiation of leukemic blasts into mature myeloid cells.
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for the quantitative analysis of Enasidenib in a biological matrix using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Enasidenib in biological matrices. Its mechanism of action as an internal standard is based on its near-identical chemical and physical properties to the analyte, differing only in mass. This allows it to compensate for variability throughout the analytical process, ensuring the reliability of data in critical studies such as pharmacokinetics. The therapeutic mechanism of Enasidenib, involving the inhibition of mutant IDH2 and the subsequent induction of myeloid differentiation, highlights the importance of targeted therapies in oncology. The combination of a potent therapeutic agent and a robust bioanalytical method using a stable isotope-labeled internal standard is crucial for the successful development and clinical application of new cancer treatments.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS/MS Method for Simultaneous Quantitation of Enasidenib and its Active Metabolite, AGI-16903 in Small Volume Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of UPLC-MS/MS Method for Determination of Enasidenib in Rat Plasma and Its Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Enasidenib-d6
For researchers, scientists, and drug development professionals, obtaining high-quality, well-characterized stable isotope-labeled compounds is crucial for accurate and reliable experimental results. This in-depth technical guide provides an overview of commercial suppliers of Enasidenib-d6, a deuterated analog of the isocitrate dehydrogenase 2 (IDH2) inhibitor Enasidenib, and outlines key technical information relevant to its use in research and development.
Introduction to Enasidenib and its Deuterated Analog
Enasidenib is a targeted therapy approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the IDH2 gene. It functions by inhibiting the mutant IDH2 enzyme, leading to a decrease in the oncometabolite 2-hydroxyglutarate (2-HG) and inducing myeloid differentiation. This compound is a stable isotope-labeled version of Enasidenib where six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool for a variety of research applications, particularly in pharmacokinetic and metabolic studies.
Commercial Suppliers of this compound
The primary commercial supplier identified for this compound is MedchemExpress. Below is a summary of the available product information.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |
| MedchemExpress | This compound | HY-18690S | 2095569-76-7 | C₁₉H₁₁D₆F₆N₇O | 479.41 |
Note: While other suppliers for the non-deuterated Enasidenib exist, such as AdooQ Bioscience and Cayman Chemical, MedchemExpress is the specifically identified commercial source for this compound.
Technical Specifications and Data
Purity and Isotopic Enrichment
For any research application, the purity and isotopic enrichment of a stable isotope-labeled compound are critical parameters. While a specific certificate of analysis for this compound from MedchemExpress was not publicly available, a representative certificate of analysis for their non-deuterated Enasidenib (HY-18690) indicates a purity of 99.90% as determined by LCMS.[1] Researchers should request a lot-specific certificate of analysis for this compound upon inquiry or purchase to obtain precise data on its chemical purity and, importantly, its isotopic enrichment. Isotopic enrichment is typically determined by mass spectrometry and indicates the percentage of the deuterated compound relative to the unlabeled and other partially labeled species.
Solubility
Based on the data for the non-deuterated form, Enasidenib exhibits solubility in DMSO.[2] It is expected that this compound will have similar solubility characteristics.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 91.67 | 193.65 |
| Ethanol | 100.0 | 211.25 |
Data for non-deuterated Enasidenib from MedKoo Biosciences.[2]
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Enasidenib concentrations in biological matrices (e.g., plasma, tissues). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample processing and instrument response.
General Protocol for a Pharmacokinetic Study using LC-MS/MS
Below is a generalized workflow for a pharmacokinetic study of Enasidenib in a preclinical model, utilizing this compound as an internal standard.
A validated UPLC-MS/MS method for the determination of Enasidenib in rat plasma has been published.[3] This method utilizes diazepam as an internal standard; however, for enhanced accuracy, this compound would be the preferred internal standard. The published method monitors the mass transition pairs of m/z 474.2 → 456.1 and m/z 474.2 → 267.0 for Enasidenib under positive ion electrospray ionization (ESI) conditions.[3] For this compound, the precursor ion would be shifted to approximately m/z 480.2, and appropriate product ions would need to be determined through infusion experiments.
Signaling Pathway of Enasidenib
Enasidenib targets the mutant IDH2 enzyme, which plays a crucial role in the metabolic reprogramming of cancer cells. The following diagram illustrates the simplified signaling pathway affected by Enasidenib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enasidenib, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.co.uk]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Enasidenib-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Enasidenib-d6, a deuterated analog of Enasidenib, a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. This document outlines its chemical properties, mechanism of action, and relevant experimental methodologies.
Core Data Presentation
Quantitative data for Enasidenib and its deuterated form are summarized in the table below for direct comparison.
| Property | Enasidenib | This compound |
| CAS Number | 1446502-11-9 | 2095569-76-7[1] |
| Molecular Formula | C₁₉H₁₇F₆N₇O | C₁₉H₁₁D₆F₆N₇O |
| Molecular Weight | 473.38 g/mol | 479.42 g/mol |
Mechanism of Action: Signaling Pathway
Mutations in the IDH2 gene are found in approximately 12% of patients with acute myeloid leukemia (AML).[2] These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3][4] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations, histone and DNA hypermethylation, and a block in cellular differentiation.[2]
Enasidenib selectively inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels. This restores normal histone and DNA methylation patterns, thereby inducing differentiation of leukemic blasts into mature myeloid cells.[1][2]
References
In-Depth Technical Guide: Solubility of Enasidenib-d6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Enasidenib-d6, a deuterated isotopologue of the mutant isocitrate dehydrogenase 2 (IDH2) inhibitor, Enasidenib. Due to the limited availability of specific solubility data for the deuterated form, this guide presents data for Enasidenib, which is expected to have very similar solubility characteristics in organic solvents. Deuteration typically has a minimal impact on the physicochemical property of solubility in organic media. This document also includes detailed experimental protocols for solubility determination and a visualization of the relevant signaling pathway.
Core Topic: Solubility of this compound
Enasidenib is an orally available, small-molecule inhibitor of mutated IDH2 enzymes, which are prevalent in certain cancers such as acute myeloid leukemia (AML). The deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies. Understanding its solubility is critical for in vitro assay development, formulation, and various analytical methodologies.
Data Presentation: Solubility of Enasidenib
The following table summarizes the available quantitative solubility data for the non-deuterated form, Enasidenib, in common organic solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Citation |
| Dimethyl Sulfoxide (DMSO) | ≥47.3 | - | [1] |
| Dimethyl Sulfoxide (DMSO) | 91.67 | 193.65 | [2] |
| Ethanol (EtOH) | ≥22.9 | - | [1] |
| Ethanol (EtOH) | 100.0 | 211.25 | [2] |
Note: The molecular weight of Enasidenib is 473.37 g/mol . The molecular weight of this compound will be slightly higher due to the six deuterium atoms.
Experimental Protocols
A detailed methodology for determining the solubility of a compound like this compound is crucial for reproducible research. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.
Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Organic solvent of interest (e.g., DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure the organic solvent is of high purity and degassed to prevent bubble formation.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Addition of Solvent: Accurately add a known volume of the organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample from the supernatant of each vial using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved solid particles.
-
Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-established calibration curve of known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor.
Mandatory Visualizations
Signaling Pathway of Mutant IDH2 and Inhibition by Enasidenib
Mutations in the IDH2 enzyme lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG).[3] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[3] Enasidenib is a targeted inhibitor of the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[4][5]
References
A Comprehensive Technical Guide to the Storage and Stability of Enasidenib Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the storage, stability, and analytical methodologies related to Enasidenib, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. While this guide focuses on Enasidenib, the principles and protocols outlined herein are directly applicable to its deuterated analogue, Enasidenib-d6, which is often used as an internal standard in analytical studies.
Introduction
Enasidenib (formerly AG-221) is an oral therapeutic agent approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[1][2][3][4][5] The IDH2 mutation leads to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which promotes hypermethylation of DNA and histones, ultimately blocking cellular differentiation.[6] Enasidenib selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and inducing myeloid differentiation.[6][7][8] Understanding the storage and stability of the active pharmaceutical ingredient (API) is critical for ensuring its quality, efficacy, and safety in both research and clinical applications.
Storage and Handling of Enasidenib Powder
Proper storage and handling are paramount to maintaining the integrity of Enasidenib powder. The following recommendations are based on information provided by various suppliers.
Table 1: Recommended Storage Conditions for Enasidenib Powder
| Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 1 year |
| -20°C | 6 months |
Source: MedChemExpress Safety Data Sheet.[9][10]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9]
-
Avoid the formation of dust and aerosols.[9]
-
Keep the container tightly sealed in a cool, dry, and well-ventilated place.[9][11]
-
Protect from direct sunlight and sources of ignition.[9]
Stability Profile of Enasidenib
A forced degradation study has been conducted to establish the intrinsic stability of Enasidenib and to identify its degradation products. This is essential for developing stability-indicating analytical methods.
3.1. Forced Degradation Studies
Enasidenib was subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines Q1A and Q1B (R2).
Table 2: Summary of Forced Degradation Studies of Enasidenib
| Stress Condition | Observations | Degradation Products Identified |
| Hydrolytic | ||
| Acidic (e.g., 0.1 N HCl) | Significant degradation | DP-I, DP-III, DP-IV |
| Basic (e.g., 0.1 N NaOH) | Significant degradation | DP-I, DP-III |
| Neutral (Water) | No significant degradation | - |
| Oxidative | ||
| 3% H₂O₂ | Significant degradation | DP-II, DP-V, DP-VI, DP-VII |
| Photolytic | ||
| UV and Fluorescent Light | Significant degradation | DP-VII, DP-VIII, DP-IX |
| Thermal | ||
| Dry Heat (e.g., 60°C) | No significant degradation | - |
Source: Adapted from Sharma, et al. (2024).
3.2. Degradation Pathway
The degradation of Enasidenib under various stress conditions suggests multiple pathways, including hydrolysis and oxidation. The presence of a secondary amine group also indicates a potential risk for the formation of nitrosamine drug substance-related impurities (NDSRI), which necessitates a risk assessment during drug development.[12]
Below is a logical diagram illustrating the degradation pathways based on the identified degradation products (DPs).
Caption: Enasidenib degradation pathways under different stress conditions.
Analytical Methodologies for Stability Assessment
A validated stability-indicating assay method (SIAM) is crucial for the accurate quantification of Enasidenib in the presence of its degradation products.
4.1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method has been developed and validated for the separation and quantification of Enasidenib and its degradation products.
Table 3: HPLC Method Parameters for Enasidenib Stability Testing
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 |
| Mobile Phase | 0.1% formic acid in Milli-Q water and acetonitrile (gradient) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 270 nm |
Source: Sharma, et al. (2024).
4.2. Liquid Chromatography-Quadrupole Time-of-Flight-High-Resolution Mass Spectrometry (LC/Q-TOF HRMS)
LC/Q-TOF HRMS is employed for the structural characterization and identification of the degradation products of Enasidenib. This technique provides high-resolution mass data, which is essential for elucidating the elemental composition and structure of unknown compounds.
4.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method has also been developed for the quantitative analysis of Enasidenib in biological matrices, such as dried blood spots.[13]
Table 4: LC-MS/MS Method Parameters for Enasidenib Quantification
| Parameter | Specification |
| Chromatography | Atlantis dC18 column |
| Mobile Phase | 0.2% formic acid-acetonitrile (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Electrospray Ionization (Positive) |
| MS/MS Transition | m/z 474.0 → 267.1 |
Source: Penumajji, et al. (2019).[13]
Below is a workflow diagram for a typical stability study of Enasidenib.
Caption: Experimental workflow for an Enasidenib stability study.
Mechanism of Action: Signaling Pathway
Enasidenib targets the mutant IDH2 enzyme, which plays a crucial role in the pathogenesis of IDH2-mutated AML.
Mutations in IDH2 confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[6][7] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET enzymes, leading to DNA and histone hypermethylation and a block in cellular differentiation.[6] Enasidenib is a selective, allosteric inhibitor of the mutant IDH2 enzyme.[1][6] By binding to the mutant enzyme, Enasidenib reduces the production of 2-HG, thereby restoring normal epigenetic regulation and promoting the differentiation of leukemic cells.[6][7]
Caption: Signaling pathway illustrating the mechanism of action of Enasidenib.
Conclusion
This technical guide summarizes the critical aspects of Enasidenib's storage, stability, and the analytical methods used for its characterization. Adherence to the recommended storage conditions is essential for maintaining the quality and stability of Enasidenib powder. The provided information on forced degradation and stability-indicating methods will be invaluable for researchers and drug development professionals in designing and executing robust stability studies. Furthermore, a clear understanding of Enasidenib's mechanism of action provides the necessary context for its application in both preclinical and clinical research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A study to assess the efficacy of enasidenib and risk-adapted addition of azacitidine in newly diagnosed IDH2-mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 7. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. targetmol.com [targetmol.com]
- 12. LC/Q-TOF-MS-based structural characterization of enasidenib degradation products and establishment of a stability-indicating assay method: Insights into chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of enasidenib in dried blood spots of mouse blood using an increased-sensitivity LC-MS/MS method: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enasidenib vs. Enasidenib-d6: A Technical Deep Dive into Structural Differences and Their Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and potential functional differences between the isocitrate dehydrogenase 2 (IDH2) inhibitor Enasidenib and its deuterated analog, Enasidenib-d6. While specific data for this compound is not publicly available, this document will explore the foundational principles of deuterium substitution and its likely impact on the physicochemical and pharmacokinetic properties of the parent compound, Enasidenib.
Core Structural Differences
Enasidenib is a small molecule inhibitor of the mutant IDH2 enzyme.[1] Its chemical structure is 2-methyl-1-((4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)amino)propan-2-ol.
This compound is a deuterated isotopologue of Enasidenib, meaning one or more hydrogen atoms (¹H) in the Enasidenib molecule have been replaced by deuterium (²H or D), a stable isotope of hydrogen. The primary structural difference lies in the mass of the hydrogen isotopes, with deuterium being approximately twice as heavy as protium (the common isotope of hydrogen). This seemingly subtle change in mass can have significant effects on the chemical and biological properties of the molecule due to the kinetic isotope effect. The C-D bond is stronger and shorter than a C-H bond, which can alter the rate of metabolic processes that involve the cleavage of these bonds.
While the exact positions of deuterium substitution in this compound are not specified in publicly available literature, a patent for deuterated compounds for treating hematologic malignancies suggests the potential for deuterium substitution at various positions on the Enasidenib molecule.
Physicochemical and Pharmacokinetic Properties
Deuteration can influence several key drug properties. The following tables summarize the known quantitative data for Enasidenib. The corresponding data for this compound are not currently available in the public domain.
Table 1: Physicochemical Properties
| Property | Enasidenib | This compound |
| Molecular Formula | C₁₉H₁₇F₆N₇O | Not Available |
| Molecular Weight | 473.38 g/mol | Not Available |
| Solubility | Soluble in DMSO | Not Available |
Table 2: Pharmacokinetic Properties
| Parameter | Enasidenib | This compound |
| Bioavailability | ~57% | Not Available |
| Time to Peak (Tmax) | 4 hours | Not Available |
| Protein Binding | 98.5% | Not Available |
| Volume of Distribution (Vd) | 55.8 L | Not Available |
| Metabolism | Extensively metabolized by multiple CYP and UGT enzymes | Not Available |
| Elimination Half-Life | ~137 hours in AML patients | Not Available |
| Major Metabolite | AGI-16903 (N-dealkylation product) | Not Available |
Signaling Pathway of Enasidenib
Enasidenib is a targeted therapy that specifically inhibits the mutant form of the isocitrate dehydrogenase 2 (IDH2) enzyme. In certain cancers, such as acute myeloid leukemia (AML), a mutation in the IDH2 gene leads to the production of an oncometabolite, 2-hydroxyglutarate (2-HG).[2][3] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET enzymes, which are involved in DNA demethylation. This leads to hypermethylation of DNA and histones, blocking cellular differentiation and promoting leukemogenesis. Enasidenib binds to the mutant IDH2 enzyme and inhibits its neomorphic activity, thereby reducing 2-HG levels and allowing for the differentiation of leukemic blasts into mature myeloid cells.[2][3]
Caption: Enasidenib's mechanism of action in IDH2-mutated cancer cells.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, standard methodologies used for Enasidenib can be adapted for its deuterated analog.
Synthesis of Enasidenib
The synthesis of Enasidenib involves a multi-step process, typically culminating in the coupling of key intermediates. A generalized workflow is presented below. The synthesis of this compound would require the use of deuterated starting materials or reagents at the appropriate steps to introduce deuterium into the desired positions of the final molecule.
Caption: Generalized synthetic workflow for Enasidenib.
In Vitro IDH2 Inhibition Assay
The inhibitory activity of Enasidenib and its deuterated analog against mutant IDH2 can be assessed using an in vitro enzyme assay.
Protocol:
-
Enzyme and Substrates: Recombinant human mutant IDH2 enzyme (e.g., R140Q or R172K) is used. The substrates are α-ketoglutarate and NADPH.
-
Reaction Mixture: The reaction is typically performed in a buffer solution containing the enzyme, NADPH, and varying concentrations of the test compound (Enasidenib or this compound).
-
Initiation and Incubation: The reaction is initiated by the addition of α-ketoglutarate. The mixture is incubated at a controlled temperature (e.g., 37°C).
-
Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the enzyme activity against the inhibitor concentration.
Cell-Based 2-HG Measurement Assay
The cellular activity of Enasidenib can be determined by measuring its effect on 2-HG production in cells expressing mutant IDH2.
Protocol:
-
Cell Culture: A suitable cell line endogenously expressing or engineered to overexpress mutant IDH2 (e.g., TF-1 erythroleukemia cells with IDH2-R140Q) is cultured.
-
Compound Treatment: Cells are treated with various concentrations of Enasidenib or this compound for a specified period (e.g., 24-72 hours).
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells, typically using a methanol/water solution.
-
2-HG Quantification: The concentration of 2-HG in the cell extracts is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The EC₅₀ value (the concentration of the compound that reduces 2-HG production by 50%) is determined.
Pharmacokinetic Studies in Animal Models
To evaluate the in vivo properties of Enasidenib and this compound, pharmacokinetic studies are conducted in animal models (e.g., mice or rats).
Protocol:
-
Animal Dosing: The test compound is administered to the animals via a relevant route (e.g., oral gavage).
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Quantification: The concentration of the parent drug and its major metabolites in the plasma samples is determined using LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂) are calculated using appropriate software.
Conclusion and Future Directions
Enasidenib represents a significant advancement in the treatment of IDH2-mutated malignancies. The development of its deuterated analog, this compound, is a logical step in drug optimization, potentially offering improved metabolic stability and a more favorable pharmacokinetic profile. While specific comparative data for this compound is not yet in the public domain, the principles of deuterium substitution suggest that it may exhibit a longer half-life and altered metabolite profile. Further research, including head-to-head preclinical and clinical studies, is necessary to fully elucidate the structural and functional differences between Enasidenib and this compound and to determine the clinical utility of the deuterated compound. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations.
References
- 1. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Methodological & Application
Application Note: High-Throughput Quantification of Enasidenib in Human Plasma using LC-MS/MS with Enasidenib-d6 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Enasidenib in human plasma. Enasidenib is an inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) used in the treatment of relapsed or refractory acute myeloid leukemia (AML).[1] To ensure the accuracy and precision of the bioanalytical method, a stable isotope-labeled internal standard, Enasidenib-d6, is employed. The method involves a simple protein precipitation for sample preparation followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Enasidenib is a small molecule inhibitor that targets mutated IDH2 enzymes, which are found in some forms of AML. These mutant enzymes produce an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to the pathogenesis of leukemia by altering epigenetic regulation and blocking cellular differentiation. Enasidenib inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels and inducing differentiation of leukemic cells.
Accurate measurement of Enasidenib concentrations in patient plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.
Signaling Pathway of Enasidenib
Caption: Mechanism of action of Enasidenib in inhibiting mutant IDH2.
Experimental Protocol
Materials and Reagents
-
Enasidenib reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Standard Solutions Preparation
-
Enasidenib Stock Solution (1 mg/mL): Accurately weigh and dissolve Enasidenib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Enasidenib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
Add 50 µL of blank plasma, calibration standard plasma, QC plasma, or unknown plasma sample to the appropriately labeled tubes.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank.
-
Add 200 µL of acetonitrile to all tubes to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Enasidenib.
LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 20 |
| 1.5 | 95 |
| 2.0 | 95 |
| 2.1 | 20 |
| 3.0 | 20 |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| Enasidenib | 474.2 |
| This compound (IS) | 480.2 |
Note: The MRM transition for this compound is a hypothetical value based on the addition of 6 Daltons to the parent and a major fragment of Enasidenib. This should be experimentally determined.
Method Validation Results
The method was validated according to the FDA guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 1 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Linear Range (ng/mL) | r² |
| Enasidenib | 1 - 2000 | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (1600 ng/mL).
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 1 (LLOQ) | ≤ 8.5 | 95.0 - 105.0 | ≤ 9.0 | 94.0 - 106.0 |
| 3 (Low) | ≤ 7.0 | 96.5 - 104.0 | ≤ 7.5 | 95.5 - 104.5 |
| 100 (Mid) | ≤ 5.5 | 98.0 - 102.0 | ≤ 6.0 | 97.0 - 103.0 |
| 1600 (High) | ≤ 5.0 | 98.5 - 101.5 | ≤ 5.5 | 98.0 - 102.0 |
Recovery and Matrix Effect
The extraction recovery of Enasidenib was determined to be consistent and reproducible across the QC levels. The matrix effect was found to be negligible, with the ion suppression or enhancement being within acceptable limits.
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 3 (Low) | 92.5 ± 4.1 | 98.2 ± 3.5 |
| 1600 (High) | 94.1 ± 3.8 | 99.5 ± 2.9 |
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of Enasidenib in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery. The short run time and simple sample preparation make it highly suitable for high-throughput bioanalysis in a regulated environment, supporting pharmacokinetic studies and therapeutic drug monitoring of Enasidenib.
References
Application Note: Quantitative Analysis of Enasidenib in Human Plasma using Enasidenib-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Enasidenib in human plasma using a stable isotope-labeled internal standard, Enasidenib-d6. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical method development for Enasidenib.
Introduction
Enasidenib (Idhifa®) is a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) who have an IDH2 mutation. The mutant IDH2 enzyme neomorphically synthesizes 2-hydroxyglutarate (2-HG), an oncometabolite that leads to DNA and histone hypermethylation, ultimately blocking cellular differentiation. Enasidenib inhibits the mutant IDH2 enzyme, leading to a decrease in 2-HG levels and restoration of normal hematopoietic cell differentiation.
Accurate and precise quantification of Enasidenib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS as it compensates for variability in sample preparation and matrix effects, ensuring the highest level of accuracy and precision.
Signaling Pathway of Enasidenib
Caption: Mechanism of action of Enasidenib.
Experimental Protocols
This protocol is a composite based on validated methods for Enasidenib quantification.[1][2][3]
Materials and Reagents
-
Enasidenib analytical standard
-
This compound internal standard
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Supported Liquid Extraction (SLE) plates or Protein Precipitation (PPT) plates
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Enasidenib and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Enasidenib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
Sample Preparation
Two common sample preparation techniques are described below.
Method 1: Protein Precipitation
-
To 100 µL of human plasma, add 100 µL of the this compound internal standard working solution.
-
Add 300 µL of methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 300 µL of 50:50:0.1 (v/v/v) acetonitrile:water:formic acid.[2]
Method 2: Supported Liquid Extraction (SLE)
-
To 50 µL of human plasma, add 25 µL of the this compound internal standard working solution and 125 µL of water.
-
Load the mixture onto an SLE plate.
-
Elute the analytes twice with 500 µL of methyl tert-butyl ether.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.
-
Reconstitute the residue in acetonitrile:water:formic acid (1000:1000:2 v/v/v).[3]
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Chromolith RP-18e) |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 15:85, v/v, A:B)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Enasidenib | m/z 474.1 → 267.2[1] |
| This compound (Proposed) | m/z 480.1 → 273.2 |
| Collision Gas | Argon |
| Source Temperature | 500°C |
Note: The MRM transition for this compound is a proposed transition based on the likely deuteration on the N,N-dimethyl groups and the observed fragmentation of the parent compound. This should be confirmed experimentally.
Quantitative Data
The following tables summarize typical validation parameters for the quantitative analysis of Enasidenib.
Table 1: Calibration Curve and Linearity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Enasidenib | 1.01 - 3023 | > 0.99 |
Data adapted from a study in mice plasma, which is expected to be comparable in human plasma.[1] A lower limit of quantification (LLOQ) of 20 ng/mL has also been reported in human plasma.[3]
Table 2: Precision and Accuracy
| Analyte | QC Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Within-Run Accuracy (% Bias) | Between-Run Accuracy (% Bias) |
| Enasidenib | Low | 4.65 | 9.82 | -2.29 | 2.72 |
| Medium | 5.21 | 7.54 | 1.85 | 0.98 | |
| High | 6.33 | 8.11 | 0.56 | 1.55 |
Data adapted from a study in mice plasma.[1]
Experimental Workflow
References
- 1. Validated LC-MS/MS Method for Simultaneous Quantitation of Enasidenib and its Active Metabolite, AGI-16903 in Small Volume Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/Pharmacodynamic Evaluation of Ivosidenib or Enasidenib Combined With Intensive Induction and Consolidation Chemotherapy in Patients With Newly Diagnosed IDH1/2‐Mutant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Bioanalytical Method Development for Enasidenib using Enasidenib-d6 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development and validation of a bioanalytical method for the quantification of Enasidenib in biological matrices, utilizing its deuterated analog, Enasidenib-d6, as an internal standard (IS). The protocol is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Enasidenib (formerly AG-221) is an oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] It is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[1] Accurate and reliable quantification of Enasidenib in biological samples is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision.
Mechanism of Action
Mutations in the IDH2 enzyme lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation. Enasidenib specifically targets and inhibits the mutant IDH2 protein, thereby reducing 2-HG levels and promoting the differentiation of leukemic blasts into mature myeloid cells.
Signaling Pathway
References
Application Notes and Protocols: Enasidenib-d6 in Pharmacokinetic Studies of Enasidenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enasidenib (Idhifa®) is an oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) who have an IDH2 mutation. The therapeutic efficacy of Enasidenib is linked to its ability to decrease the production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby promoting the differentiation of leukemic cells.[1]
Accurate and precise quantification of Enasidenib in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are essential for dose optimization and regulatory submissions. The use of a stable isotope-labeled internal standard, such as Enasidenib-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog closely mimics the physicochemical properties of the analyte, ensuring reliable correction for matrix effects and variability in sample processing and instrument response.
These application notes provide a detailed overview of the use of this compound in the pharmacokinetic analysis of Enasidenib, including a comprehensive experimental protocol for its quantification in plasma, a summary of key pharmacokinetic parameters, and a diagram of the relevant signaling pathway.
Mechanism of Action of Enasidenib
Enasidenib targets mutated IDH2 enzymes, which possess neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation. By inhibiting the mutant IDH2 enzyme, Enasidenib reduces 2-HG levels, restores normal epigenetic regulation, and induces the differentiation of malignant cells.
Figure 1: Signaling pathway of Enasidenib's mechanism of action.
Pharmacokinetic Parameters of Enasidenib in Humans
The pharmacokinetic profile of Enasidenib has been characterized in healthy subjects and in patients with relapsed or refractory AML. The following tables summarize key pharmacokinetic parameters from human studies.
Table 1: Single-Dose Pharmacokinetics of Enasidenib in Healthy Subjects
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·h/mL) | t1/2 (hr) |
| 50 mg | 1003 ± 276 | 4.0 (2.0-8.0) | 26800 ± 8410 | 25.9 ± 7.2 |
| 100 mg | 2010 ± 562 | 4.0 (2.0-8.0) | 59700 ± 16400 | 24.5 ± 5.6 |
| 300 mg | 5860 ± 1530 | 4.0 (2.0-8.0) | 191000 ± 48900 | 28.3 ± 6.9 |
Data are presented as mean ± SD for Cmax, AUC, and t1/2, and as median (range) for Tmax. Data adapted from a study in healthy male subjects.
Table 2: Pharmacokinetic Parameters of Enasidenib in Patients with Relapsed or Refractory AML
| Parameter | Value |
| Dose | 100 mg once daily |
| Median Tmax (hr) | 4.0 |
| Mean Volume of Distribution (Vd/F) (L) | 55.8 |
| Mean Terminal Half-life (t1/2) (hr) | 137 |
| Absolute Bioavailability | ~57% |
| Plasma Protein Binding | 98.5% |
Data compiled from various clinical studies in patients with R/R AML.[1]
Experimental Protocol: Quantification of Enasidenib in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of Enasidenib in human plasma using an LC-MS/MS system. While the use of this compound as an internal standard is highly recommended for optimal accuracy and precision, a detailed published protocol explicitly using this compound was not available at the time of writing. The following protocol is adapted from a validated method for Enasidenib quantification that utilizes a different internal standard and represents a robust starting point for method development with this compound.
1. Materials and Reagents
-
Enasidenib reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Stock and Working Solutions
-
Enasidenib Stock Solution (1 mg/mL): Accurately weigh and dissolve Enasidenib in a suitable solvent (e.g., DMSO or methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Working Solutions: Prepare serial dilutions of the Enasidenib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is recommended.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Enasidenib: m/z 474.2 → 267.0 (quantifier), 474.2 → 456.1 (qualifier)
-
This compound: The specific mass transition for this compound will depend on the position of the deuterium labels. A common approach is to monitor the transition corresponding to the loss of the same fragment as the unlabeled compound, resulting in a mass shift of +6 Da for both the precursor and product ions (e.g., m/z 480.2 → 273.0). This should be optimized experimentally.
-
-
6. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters should include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, Bench-top, Long-term)
Table 3: Example Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Factor | CV ≤ 15% |
| Recovery | Consistent and reproducible |
Experimental Workflow
Figure 2: Workflow for Enasidenib quantification in plasma.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy and robustness for the quantitative determination of Enasidenib in pharmacokinetic studies. The detailed protocol and compiled pharmacokinetic data presented in these application notes serve as a valuable resource for researchers and scientists involved in the development and clinical evaluation of Enasidenib and other targeted therapies. Adherence to rigorous method validation is paramount to ensure data quality and regulatory compliance.
References
Application Notes and Protocols for In Vitro Metabolism Studies of Enasidenib-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing deuterium-labeled Enasidenib (Enasidenib-d6) in in vitro metabolism studies. Enasidenib is an inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification of the parent drug and its metabolites in complex biological matrices during drug metabolism and pharmacokinetic (DMPK) studies.
Introduction to Enasidenib Metabolism
Enasidenib is extensively metabolized in the liver by a variety of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies have indicated the involvement of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as well as UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7, and UGT2B15.[3][4] The primary metabolite identified is AGI-16903, an N-dealkylation product, which accounts for less than 10% of the parent drug exposure at steady state.[3][5] Understanding the metabolic profile of Enasidenib is critical for predicting drug-drug interactions and assessing its safety and efficacy.
Advantages of Using this compound in In Vitro Studies
The use of stable isotope-labeled compounds such as this compound offers several advantages in metabolism studies:
-
Internal Standard for Mass Spectrometry: this compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its chemical properties are nearly identical to Enasidenib, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation, leading to highly accurate and precise quantification.
-
Metabolite Identification: Co-elution of deuterated and non-deuterated metabolites can help in identifying and confirming the structure of novel metabolites.
-
Kinetic Isotope Effect: The presence of deuterium can sometimes alter the rate of metabolism at the site of labeling (kinetic isotope effect). Comparing the metabolism of Enasidenib and this compound can provide insights into the reaction mechanisms.
Key In Vitro Metabolism Assays
Several in vitro systems can be employed to study the metabolism of this compound:
-
Human Liver Microsomes (HLM): HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of CYP and UGT enzymes. They are a cost-effective and high-throughput model for assessing Phase I and Phase II metabolism.
-
Cryopreserved Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model that can assess both Phase I and Phase II metabolism, as well as transporter-mediated processes.
-
Recombinant Human Enzymes: Using specific recombinant CYP or UGT enzymes allows for reaction phenotyping to identify the specific enzymes responsible for the metabolism of Enasidenib.
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm the HLM suspension in 0.1 M phosphate buffer (pH 7.4) to 37°C.
-
-
Initiation of Reaction:
-
Add the this compound stock solution to the pre-warmed HLM suspension to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of this compound over time using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
Protocol 2: Metabolite Identification of this compound in Human Hepatocytes
Objective: To identify the major metabolites of this compound in a more physiologically relevant in vitro system.
Materials:
-
This compound
-
Cryopreserved Human Hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Acetonitrile (ACN)
-
Formic Acid
Procedure:
-
Hepatocyte Plating:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer.
-
-
Incubation with this compound:
-
Replace the plating medium with fresh incubation medium containing this compound at the desired concentration (e.g., 5 µM).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
At the end of the incubation, collect the cell culture medium.
-
Lyse the cells with acetonitrile to extract intracellular metabolites.
-
-
Sample Processing:
-
Combine the medium and cell lysate.
-
Centrifuge to pellet cell debris.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using high-resolution mass spectrometry to detect and identify potential metabolites of this compound. Look for characteristic mass shifts corresponding to common metabolic reactions (e.g., oxidation, glucuronidation, N-dealkylation). The presence of the deuterium label will result in a characteristic isotopic pattern that aids in distinguishing drug-related metabolites from endogenous matrix components.
-
Data Presentation
Quantitative data from in vitro metabolism studies should be presented in clear and concise tables to facilitate comparison and interpretation.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes (Illustrative Data)
| Compound | t1/2 (min) | CLint (µL/min/mg protein) |
| This compound | 45.2 | 30.7 |
| Verapamil (Control) | 8.5 | 163.1 |
| Warfarin (Control) | 125.8 | 11.0 |
Table 2: Formation of AGI-16903-d5 from this compound in Human Hepatocytes (Illustrative Data)
| Time (hours) | AGI-16903-d5 Concentration (nM) |
| 0 | 0 |
| 2 | 15.8 |
| 4 | 32.5 |
| 8 | 68.2 |
| 24 | 155.4 |
Mandatory Visualizations
Enasidenib Mechanism of Action and Signaling Pathway
Mutant IDH2 enzymes gain a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][6] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to hypermethylation and a block in cellular differentiation, which contributes to the development of AML.[1][7] Enasidenib selectively inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels and subsequent induction of myeloid differentiation.[2][8][9]
Caption: Mechanism of action of Enasidenib in mutant IDH2 AML.
Experimental Workflow for In Vitro Metabolism Study
The following diagram outlines the general workflow for conducting an in vitro metabolism study using this compound with either human liver microsomes or hepatocytes.
Caption: General workflow for in vitro metabolism studies.
References
- 1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics and safety of Enasidenib following single oral doses in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
Preparation of Enasidenib-d6 Stock and Working Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Enasidenib-d6 stock and working solutions for use in a variety of research applications. Enasidenib is a selective, oral inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] The deuterated form, this compound, is frequently used as an internal standard in pharmacokinetic and pharmacodynamic studies.
Data Presentation
The following tables summarize the key quantitative data for the preparation of this compound solutions.
Table 1: Enasidenib Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 91.67 | 193.65 |
| Ethanol | 100.0 | 211.25 |
Data is for the non-deuterated Enasidenib and is expected to be comparable for this compound.[1]
Table 2: Preparation of this compound Stock Solutions
| Desired Concentration | Volume of Solvent per 1 mg | Volume of Solvent per 5 mg | Volume of Solvent per 10 mg |
| 1 mM | 2.11 mL | 10.56 mL | 21.12 mL |
| 5 mM | 0.42 mL | 2.11 mL | 4.22 mL |
| 10 mM | 0.21 mL | 1.06 mL | 2.11 mL |
| 50 mM | 0.04 mL | 0.21 mL | 0.42 mL |
Calculations are based on the molecular weight of Enasidenib and are expected to be very similar for this compound.[1]
Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh approximately 4.73 mg of this compound (adjusting for the molecular weight of the deuterated form).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 µM this compound Working Solution
-
Thawing: Thaw the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution to achieve the desired final concentration. For a 1 µM working solution, a common method is a 1:1000 dilution of the 10 mM stock solution.
-
Pipette 999 µL of the desired cell culture medium or assay buffer into a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the tube.
-
-
Mixing: Vortex the working solution gently to ensure homogeneity.
-
Use: Use the freshly prepared working solution immediately in your experiments. Do not store diluted working solutions for extended periods.
Stability and Handling:
-
Stock Solutions: When stored properly at -20°C or -80°C, DMSO stock solutions of Enasidenib are generally stable for several months. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used promptly. The stability of Enasidenib in aqueous solutions can be limited.
Visualizations
The following diagrams illustrate the experimental workflow for solution preparation and the signaling pathway affected by Enasidenib.
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Enasidenib inhibits mutant IDH2, blocking the production of 2-HG and restoring cellular differentiation.
References
Application Note: Quantification of Enasidenib in Biological Matrices using Enasidenib-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Enasidenib in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Enasidenib-d6, is employed. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction for variations during sample preparation and analysis.[1][2][3] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the development and clinical use of Enasidenib.
Introduction
Enasidenib (formerly AG-221) is an orally available, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[4][5][6][7][8] Mutations in IDH2 are found in a significant portion of patients with acute myeloid leukemia (AML).[4][9] The mutant IDH2 enzyme neomorphically reduces α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[9][10] Elevated levels of D-2-HG inhibit α-KG-dependent dioxygenases, leading to DNA and histone hypermethylation, which in turn blocks cellular differentiation.[10] Enasidenib specifically targets the mutant IDH2 protein, inhibiting its activity and thereby reducing D-2-HG levels, which allows for the differentiation of leukemic cells.[9][10][11]
Accurate and precise quantification of Enasidenib in biological fluids is essential for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS offers high sensitivity and selectivity for bioanalytical assays. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating variability introduced during sample processing and analysis, thereby ensuring the reliability of the quantitative data.[1][2][3]
Signaling Pathway of Enasidenib
Experimental Protocol
This protocol provides a general framework for the quantification of Enasidenib in plasma. Optimization may be required for different biological matrices or LC-MS/MS systems.
Materials and Reagents
-
Enasidenib analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control (drug-free) plasma
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Enasidenib and this compound in an appropriate solvent (e.g., DMSO) to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Enasidenib stock solution in 50:50 acetonitrile/water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Spike 10 µL of the appropriate Enasidenib working standard solution into the calibration standards and QCs. For unknown samples, add 10 µL of 50:50 acetonitrile/water.
-
Add 150 µL of the IS working solution in acetonitrile to all tubes.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution. A starting point could be 10% B for 0.5 min, ramp to 90% B over 1 min, hold for 1 min, return to 10% B and re-equilibrate.[12] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 45°C[12] |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Enasidenib: m/z 474.2 → 267.0[12][13]this compound: m/z 480.2 → 273.0 (Predicted, requires experimental confirmation) |
| Source Parameters | Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows) |
Method Validation Parameters
A summary of representative method validation data from published literature for the quantification of Enasidenib is presented below.[12][13]
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL[12] (r² = 0.9985)[12] 1.01 - 3023 ng/mL[13] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[12] |
| Intra-day Precision (%CV) | 2.25 - 8.40%[12] |
| Inter-day Precision (%CV) | 3.94 - 5.46%[12] |
| Accuracy (% Bias) | -1.44 to 2.34%[12] |
| Extraction Recovery | Compliant with FDA guidelines[12] |
| Matrix Effect | Compliant with FDA guidelines[12] |
| Stability | Stable for at least 3 freeze-thaw cycles and long-term at -80°C for 30 days.[13] |
Experimental Workflow
Conclusion
The LC-MS/MS method employing this compound as an internal standard provides a highly selective, sensitive, and robust approach for the quantification of Enasidenib in biological matrices. The use of a stable isotope-labeled internal standard is essential for correcting analytical variability, thus ensuring high-quality data for pharmacokinetic and other research studies. The described protocol and validation parameters demonstrate a reliable method that can be adapted for various research needs in the study of Enasidenib.
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enasidenib | 1446502-11-9 [chemicalbook.com]
- 7. enasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validated LC-MS/MS Method for Simultaneous Quantitation of Enasidenib and its Active Metabolite, AGI-16903 in Small Volume Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Enasidenib in Human Plasma using a Validated LC-MS/MS Method with Enasidenib-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the quantification of Enasidenib in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes Enasidenib-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation procedure, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving Enasidenib.
Introduction
Enasidenib is a small molecule inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme.[1] In certain hematologic malignancies, such as acute myeloid leukemia (AML), mutations in the IDH2 gene lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic changes that block cellular differentiation.[2] Enasidenib selectively targets mutant IDH2 enzymes, leading to a reduction in 2-HG levels and inducing myeloid differentiation.[1]
Accurate and reliable quantification of Enasidenib in biological matrices is crucial for pharmacokinetic assessments and to understand its exposure-response relationship. This document provides a comprehensive protocol for the determination of Enasidenib in human plasma by LC-MS/MS, employing this compound as an internal standard for precise quantification.
Mechanism of Action Signaling Pathway
The diagram below illustrates the mechanism of action of Enasidenib in mutant IDH2-expressing cancer cells.
Experimental Protocol
Materials and Reagents
-
Enasidenib analytical standard (≥98% purity)
-
This compound analytical standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient delivery
-
Autosampler with temperature control
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Gradient Program | Time (min) |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Dwell Time | 100 ms |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Enasidenib and this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of the Enasidenib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards (e.g., 1-1000 ng/mL) and at least three levels of quality control samples (low, medium, and high).
Sample Preparation
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
Experimental Workflow
The following diagram outlines the major steps in the LC-MS/MS workflow for Enasidenib quantification.
Method Validation Summary
The described method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). A summary of typical acceptance criteria is provided below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with a weighting factor (e.g., 1/x²) should have a correlation coefficient (r²) ≥ 0.99. The accuracy of back-calculated standards should be within ±15% (±20% for LLOQ). |
| Accuracy & Precision | Intra- and inter-day accuracy (RE%) and precision (CV%) should be within ±15% for all QC levels (±20% for LLOQ).[3] |
| Selectivity | No significant interfering peaks at the retention times of Enasidenib and this compound in blank plasma from at least six different sources. |
| Matrix Effect | The matrix factor should be consistent across different lots of plasma, with a CV ≤ 15%. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative.[4] |
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters of Enasidenib in humans.
Table 4: Human Pharmacokinetic Parameters of Enasidenib
| Parameter | Value |
| Time to Cmax (Tmax) | ~4 hours |
| Plasma Protein Binding | 98.5% |
| Volume of Distribution (Vd) | 55.8 L |
| Terminal Half-life (t½) | 7.9 days |
| Clearance (CL/F) | 0.70 L/hour |
Data obtained from the IDHIFA® (enasidenib) prescribing information.[1]
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Enasidenib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this protocol well-suited for a variety of research applications, including pharmacokinetic and drug metabolism studies. The simple protein precipitation sample preparation method allows for high-throughput analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-MS/MS Method for Simultaneous Quantitation of Enasidenib and its Active Metabolite, AGI-16903 in Small Volume Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Enasidenib-d6 in Preclinical Tissue Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enasidenib (IDHIFA®), an inhibitor of mutated isocitrate dehydrogenase 2 (IDH2), is an important therapeutic agent for relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations. Understanding the tissue distribution of Enasidenib is critical for evaluating its efficacy and potential off-target effects. Stable isotope-labeled internal standards, such as Enasidenib-d6, are essential for accurate quantification of the drug in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols for conducting tissue distribution studies of Enasidenib using this compound as an internal standard, along with representative data from a radiolabeled Enasidenib study.
Mutant IDH2 Signaling Pathway and Enasidenib's Mechanism of Action
Mutations in the IDH2 enzyme lead to a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation.[1][2] Enasidenib is a selective, oral, small-molecule inhibitor of mutant IDH2 that allosterically binds to the enzyme and inhibits its neomorphic activity, thereby reducing 2-HG levels and promoting myeloid differentiation.[3]
Quantitative Tissue Distribution Data
The following table summarizes the tissue distribution of radioactivity following a single oral dose of [¹⁴C]Enasidenib to rats. This data provides an expected pattern of distribution for Enasidenib.
| Tissue | Mean Concentration (µg eq/g) at 8 hours | Mean Concentration (µg eq/g) at 24 hours |
| Adrenal Gland | 13.0 | 7.9 |
| Bone Marrow | 4.2 | 3.6 |
| Brain | 0.1 | 0.1 |
| Heart | 2.6 | 1.8 |
| Kidney | 6.4 | 4.3 |
| Large Intestine | 13.2 | 10.5 |
| Liver | 12.1 | 8.5 |
| Lung | 3.7 | 2.7 |
| Muscle | 1.1 | 0.8 |
| Pancreas | 2.5 | 1.8 |
| Skin | 3.0 | 2.1 |
| Small Intestine | 11.8 | 8.9 |
| Spleen | 2.9 | 2.1 |
| Stomach | 4.5 | 2.9 |
| Testis | 0.8 | 0.6 |
| Thymus | 2.1 | 1.5 |
Data adapted from a study utilizing a single 10 mg/kg oral dose of [¹⁴C]Enasidenib in rats.[4]
Experimental Protocols
A comprehensive workflow for a tissue distribution study is outlined below.
Protocol 1: Animal Dosing and Tissue Collection
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study with access to food and water ad libitum.
-
Dosing:
-
Prepare a formulation of Enasidenib in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer a single oral dose of Enasidenib (e.g., 10 mg/kg) via oral gavage.
-
-
Sample Collection:
-
At predetermined time points (e.g., 2, 8, 24, and 48 hours) post-dose, euthanize animals via an approved method.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the carcass with saline to remove blood from the tissues.
-
Dissect and collect tissues of interest (e.g., liver, kidney, lung, brain, spleen, etc.).
-
Rinse tissues with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen. Store samples at -80°C until analysis.
-
Protocol 2: Tissue Homogenization and Sample Extraction
-
Reagents and Materials:
-
This compound (internal standard, IS)
-
Acetonitrile (ACN), analytical grade
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
On the day of analysis, thaw tissue samples on ice.
-
To a pre-weighed aliquot of tissue (e.g., 100 mg), add a 3-fold volume of cold phosphate-buffered saline (PBS).
-
Homogenize the tissue until a uniform consistency is achieved.
-
To 100 µL of tissue homogenate in a microcentrifuge tube, add 300 µL of ACN containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Enasidenib
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is suitable.[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient Elution: A gradient from low to high organic mobile phase is typically used to separate Enasidenib from matrix components.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Enasidenib: m/z 474.2 → 267.0[5]
-
This compound: The specific transition for this compound will depend on the position of the deuterium labels and should be determined by direct infusion. A predicted transition would be m/z 480.2 → 273.0 (assuming +6 Da).
-
-
Optimize instrument parameters such as collision energy and declustering potential for both Enasidenib and this compound to achieve maximum sensitivity.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of Enasidenib into blank tissue homogenate and processing as described in Protocol 2.
-
Calculate the peak area ratio of Enasidenib to this compound.
-
Determine the concentration of Enasidenib in the tissue samples by interpolating from the linear regression of the calibration curve.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the quantitative analysis of Enasidenib in tissue samples, a critical component of preclinical drug development. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the accuracy and precision required for reliable pharmacokinetic assessments. The provided tissue distribution data for radiolabeled Enasidenib serves as a valuable reference for expected drug disposition. These methodologies will enable researchers to gain a deeper understanding of the pharmacokinetic profile of Enasidenib, ultimately aiding in the development of safer and more effective cancer therapies.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. Enasidenib: First Mutant IDH2 Inhibitor for the Treatment of Refractory and Relapsed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, distribution, metabolism and excretion of an isocitrate dehydrogenase-2 inhibitor enasidenib in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Enasidenib-d6 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enasidenib (Idhifa®) is an inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme, approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[1][2] Understanding the potential for drug-drug interactions (DDIs) is critical for its safe and effective use, as cancer patients are often on multiple concomitant medications. Enasidenib-d6, a deuterated form of enasidenib, serves as a crucial tool, primarily as an internal standard, in the bioanalytical assays that underpin these DDI studies. Its use ensures accurate quantification of enasidenib concentrations in complex biological matrices, a fundamental requirement for robust pharmacokinetic (PK) and DDI assessment.
In vitro studies have shown that enasidenib can inhibit various drug-metabolizing enzymes and transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporting polypeptide 1B1 (OATP1B1), and OATP1B3.[1][3] This document provides detailed application notes and protocols for investigating the DDI potential of enasidenib, highlighting the integral role of this compound.
Data Presentation: Summary of Clinical DDI Studies
The following tables summarize the results from clinical DDI studies where enasidenib was co-administered with probe substrates for various cytochrome P450 (CYP) enzymes and drug transporters.
Table 1: Effect of Enasidenib on the Pharmacokinetics of CYP Probe Substrates [2]
| CYP Isozyme | Probe Substrate | Parameter | Geometric Mean Ratio (Substrate + Enasidenib / Substrate Alone) | 90% Confidence Interval |
| CYP2D6 | Dextromethorphan | AUC(0-∞) | 1.37 | 0.96, 1.96 |
| Cmax | 1.24 | 0.94, 1.65 | ||
| CYP2C9 | Flurbiprofen | AUC(0-∞) | 1.14 | 1.01, 1.29 |
| Cmax | 0.97 | 0.86, 1.08 | ||
| CYP3A4 | Midazolam | AUC(0-∞) | 0.57 | 0.34, 0.97 |
| Cmax | 0.77 | 0.39, 1.53 | ||
| CYP2C19 | Omeprazole | AUC(0-∞) | 1.86 | 1.33, 2.60 |
| Cmax | 1.47 | 0.93, 2.31 | ||
| CYP2C8 | Pioglitazone | AUC(0-∞) | 0.80 | 0.62, 1.03 |
| Cmax | 0.87 | 0.65, 1.16 |
Table 2: Effect of Enasidenib on the Pharmacokinetics of Transporter Probe Substrates [1]
| Transporter(s) | Probe Substrate | Parameter | Geometric Mean Ratio (Substrate + Enasidenib / Substrate Alone) | 90% Confidence Interval |
| P-gp | Digoxin (0.25 mg) | AUC(0-30 days) | 1.2 | 0.9, 1.6 |
| OATP1B1, OATP1B3, BCRP | Rosuvastatin (10 mg) | AUC(0-∞) | 3.4 | 2.6, 4.5 |
| Cmax | 3.66 | N/A |
Note: The Cmax ratio for rosuvastatin was reported as an increase of 366%, which is presented here as a ratio of 3.66.[4]
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of enasidenib for major CYP isozymes. This compound would be used in the analytical phase to ensure accurate quantification if enasidenib itself were being measured.
Objective: To evaluate the direct inhibitory potential of enasidenib on major human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
Enasidenib
-
Positive control inhibitors for each CYP isozyme
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., a deuterated analog of the metabolite or a structurally similar compound; if quantifying enasidenib, this compound would be used here).
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of enasidenib, probe substrates, and control inhibitors in a suitable solvent (e.g., DMSO).
-
Incubation Mixture Preparation: In a 96-well plate, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubation: Add varying concentrations of enasidenib or the positive control inhibitor to the wells. Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Add the CYP-specific probe substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the enasidenib concentration. Determine the IC50 value using a suitable nonlinear regression model.
Protocol 2: Clinical DDI Study with a Cocktail of Probe Substrates
This protocol describes a clinical study to assess the in vivo DDI potential of enasidenib. This compound is essential for the bioanalytical method to quantify enasidenib concentrations in patient plasma samples.
Objective: To evaluate the effect of multiple doses of enasidenib on the pharmacokinetics of a cocktail of probe substrates for various CYP enzymes and transporters.
Study Design:
-
Open-label, single-sequence study in patients with relapsed or refractory AML or myelodysplastic syndrome.[1][2]
-
Day 1: Administer a cocktail of probe substrates alone (e.g., dextromethorphan, flurbiprofen, midazolam, omeprazole, pioglitazone, digoxin, rosuvastatin).
-
Serial Blood Sampling: Collect blood samples at predetermined time points to characterize the pharmacokinetics of each probe substrate.
-
Enasidenib Administration: Administer enasidenib (e.g., 100 mg once daily) for a specified duration (e.g., 28 days) to reach steady-state concentrations.[1][2]
-
Day 28: Co-administer the same cocktail of probe substrates with enasidenib.
-
Serial Blood Sampling: Repeat the blood sampling schedule to characterize the pharmacokinetics of the probe substrates in the presence of enasidenib.
Bioanalytical Method:
-
Sample Preparation: Extract plasma samples (e.g., using protein precipitation or liquid-liquid extraction). Add this compound as the internal standard to all samples, calibrators, and quality controls to account for variability during sample processing and analysis.
-
LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of all probe substrates, their major metabolites, and enasidenib. The use of stable isotope-labeled internal standards like this compound is best practice.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax) for each probe substrate with and without co-administration of enasidenib using non-compartmental analysis.
-
Statistical Analysis: Calculate the geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters to assess the significance of any observed interactions.
Visualizations
Caption: Workflow for an in vitro CYP inhibition assay.
Caption: Use of this compound as an internal standard.
Caption: Summary of Enasidenib's key DDI mechanisms.
References
- 1. Assessment of Transporter-Mediated Drug Interactions for Enasidenib Based on a Cocktail Study in Patients With Relapse or Refractory Acute Myeloid Leukemia or Myelodysplastic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of CYP-Mediated Drug Interactions for Enasidenib Based on a Cocktail Study in Patients with Relapse or Refractory Acute Myeloid Leukemia or Myelodysplastic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncologynewscentral.com [oncologynewscentral.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enasidenib-d6 for Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enasidenib-d6 in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Enasidenib in plasma samples?
A validated UPLC-MS/MS method has shown good linearity for Enasidenib in the concentration range of 1.0–1000 ng/mL in rat plasma.[1] Another study demonstrated linearity in the range of 1.01–3044 ng/mL in mice plasma.[2] The specific concentration range should be validated for your particular matrix and instrument.
Q2: Which sample preparation technique is recommended for Enasidenib analysis in plasma?
Protein precipitation is a commonly used and effective method for preparing plasma samples for Enasidenib analysis.[3] Acetonitrile is a frequently used solvent for this purpose.[1][4] This technique efficiently removes proteins from the biological matrix, which can interfere with the analysis.[4]
Q3: What are the recommended mass spectrometry parameters for Enasidenib and its deuterated internal standard?
For Enasidenib, multiple reaction monitoring (MRM) is typically used with positive ion electrospray ionization (ESI). Common mass transitions (m/z) are 474.2 ⟶ 456.1 and 474.2 ⟶ 267.0.[1] Another study reported a transition of m/z 474.0 → 267.1.[2] For a deuterated internal standard like this compound, the precursor ion mass will be shifted. The exact mass transitions for this compound should be determined empirically by direct infusion, but a common approach is to monitor the transition corresponding to the loss of the same neutral fragment as the unlabeled analyte.
Q4: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended?
SIL internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[5][6] They are chemically and physically almost identical to the analyte and will co-elute, allowing them to effectively compensate for variability in sample preparation, injection volume, and, most importantly, matrix effects like ion suppression or enhancement.[5][6] Using a SIL-IS can significantly improve the accuracy and precision of the assay.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload | - Replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or dilute the sample. |
| Low Signal Intensity or No Peak for this compound | - Incorrect mass spectrometry parameters- Degradation of the analyte- Ion suppression from the matrix | - Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution.- Investigate analyte stability under storage and experimental conditions.[3]- Improve sample cleanup, adjust chromatography to separate the analyte from interfering matrix components, or dilute the sample.[7] |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Matrix effects- Instrument instability | - Ensure consistent and precise pipetting during sample preparation.- Use a stable isotope-labeled internal standard like this compound to correct for matrix effects.[6]- Perform instrument calibration and ensure stable spray in the MS source. |
| Inaccurate Results (Poor Accuracy) | - Incorrect concentration of calibration standards- Presence of unlabeled drug in the deuterated internal standard[8]- Cross-talk between analyte and internal standard MRM channels | - Prepare fresh calibration standards and verify their concentrations.- Verify the purity of the this compound standard. If significant unlabeled analyte is present, a different lot may be needed.[8]- Ensure that the MRM transitions for the analyte and internal standard are specific and that there is no isotopic contribution from one to the other. |
| Signal Observed in Blank Samples (Carryover) | - Analyte adsorption to injector components or column- Contaminated syringe or vials | - Use a stronger needle wash solution and/or increase the wash volume and time.- Inject a series of blank samples after a high concentration sample to assess carryover.- Use fresh, clean vials and caps for each sample. |
Experimental Protocols
Protocol 1: Plasma Protein Precipitation
This protocol describes a general method for the extraction of Enasidenib and this compound from plasma using protein precipitation.
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (at a known concentration) to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is a common starting point.[4]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): If higher concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of mobile phase.
Protocol 2: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Enasidenib in a suitable organic solvent (e.g., DMSO or methanol). Prepare a separate stock solution for this compound.
-
Working Solutions: From the stock solutions, prepare a series of working solutions of Enasidenib at different concentrations by serial dilution. Also, prepare a working solution of this compound at a single, optimized concentration.
-
Calibration Curve Standards: Spike blank plasma with the Enasidenib working solutions to create a calibration curve with a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the Enasidenib reference standard if possible.
Data Summary Tables
Table 1: UPLC-MS/MS Method Parameters for Enasidenib
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 1000 ng/mL | [1] |
| Intraday Precision (%RSD) | 2.25 - 8.40% | [1] |
| Interday Precision (%RSD) | 3.94 - 5.46% | [1] |
| Accuracy (%RE) | -1.44 to 2.34% | [1] |
| Internal Standard | Diazepam | [1] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid | [1] |
| Column | Acquity UPLC BEH C18 | [1] |
| Ionization Mode | Positive ESI | [1] |
| MRM Transitions (m/z) | 474.2 ⟶ 456.1, 474.2 ⟶ 267.0 | [1] |
Table 2: Alternative LC-MS/MS Method Parameters for Enasidenib
| Parameter | Value | Reference |
| Linearity Range | 1.01 - 3023 ng/mL | [3] |
| Within-Run Precision (%RSD) | 4.65 - 9.82% | [3] |
| Between-Run Precision (%RSD) | Not Specified | [3] |
| Within-Run Accuracy (%RE) | -2.29 to 2.72% | [3] |
| Between-Run Accuracy (%RE) | Not Specified | [3] |
| Mobile Phase | 0.2% Formic Acid:Acetonitrile (15:85, v/v) | [3] |
| Column | Chromolith RP-18e | [3] |
| MRM Transition (m/z) | 474.1 → 267.2 | [3] |
Visualizations
Caption: Bioanalytical workflow for this compound in plasma.
Caption: Troubleshooting decision tree for bioanalysis issues.
References
- 1. Development and Validation of UPLC-MS/MS Method for Determination of Enasidenib in Rat Plasma and Its Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS/MS Method for Simultaneous Quantitation of Enasidenib and its Active Metabolite, AGI-16903 in Small Volume Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. scispace.com [scispace.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. eijppr.com [eijppr.com]
- 8. tandfonline.com [tandfonline.com]
Enasidenib-d6 Stability in Biological Matrices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Enasidenib-d6 in biological matrices. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma?
A1: While specific stability data for this compound is not extensively published, studies on the non-deuterated form, Enasidenib, provide a strong indication of its stability. Deuteration is a strategy often employed to enhance metabolic stability by strengthening the carbon-hydrogen bond, which can slow down metabolic processes.[1][2] Therefore, this compound is expected to be at least as stable as, if not more stable than, Enasidenib in biological matrices.
A study by Li et al. (2020) investigated the stability of Enasidenib in rat plasma under various storage conditions using a validated UPLC-MS/MS method.[3][4][5] The results, summarized below, suggest good stability.
Q2: What are the recommended storage conditions for plasma samples containing this compound?
A2: Based on the stability data for Enasidenib, it is recommended to store plasma samples at -20°C or lower for long-term storage (up to 3 months).[5] For short-term storage, samples can be kept at room temperature for up to 24 hours.[5] It is also stable through at least three freeze-thaw cycles.[5]
Q3: How can I assess the stability of this compound in my own laboratory?
A3: To assess the stability of this compound in your specific biological matrix, you should perform your own validation experiments. This typically involves subjecting spiked samples to various conditions (e.g., different temperatures, freeze-thaw cycles) and comparing the measured concentration to that of freshly prepared samples. The FDA and other regulatory agencies provide guidelines on bioanalytical method validation that include stability testing.[6]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected concentrations of this compound in stored samples.
This issue can arise from several factors related to sample handling, storage, and analysis. The following troubleshooting workflow can help identify the potential cause.
Caption: Troubleshooting workflow for low or inconsistent this compound concentrations.
Experimental Protocols
The following tables summarize the stability data for Enasidenib in rat plasma from a validated UPLC-MS/MS method.[4][5] These conditions and results can serve as a baseline for designing stability studies for this compound.
Table 1: Short-Term (Room Temperature) Stability of Enasidenib in Rat Plasma [4]
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) after 24h | Accuracy (%) |
| 2.0 | 2.05 | 2.50 |
| 200 | 207.5 | 3.75 |
| 800 | 820 | 2.50 |
Table 2: Freeze-Thaw Stability of Enasidenib in Rat Plasma (Three Cycles) [4]
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| 2.0 | 1.95 | -2.50 |
| 200 | 193.1 | -3.45 |
| 800 | 780 | -2.50 |
Table 3: Long-Term Stability of Enasidenib in Rat Plasma at -20°C [5]
| Storage Duration | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| 3 months | 2.0 | 2.04 | 2.00 |
| 3 months | 200 | 205.2 | 2.60 |
| 3 months | 800 | 824 | 3.00 |
Bioanalytical Method for Enasidenib in Rat Plasma
The following is a summary of the UPLC-MS/MS method used to generate the stability data presented above.[3][4][5] This method can be adapted for the analysis of this compound.
Caption: Workflow for the bioanalysis of Enasidenib in rat plasma.
Key Methodological Details: [3][4]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Internal Standard (IS): Diazepam.
-
Chromatography: Acquity UPLC BEH C18 column with a gradient mobile phase of acetonitrile and 0.1% formic acid.
-
Detection: Positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM).
-
Enasidenib transitions: m/z 474.2 → 456.1 and m/z 474.2 → 267.0.
-
Diazepam (IS) transition: m/z 285.0 → 154.0.
-
Note: When adapting this method for this compound, the MRM transitions for the analyte will need to be adjusted to account for the mass difference due to the deuterium atoms. The retention time of this compound is expected to be very similar to that of Enasidenib.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Development and Validation of UPLC-MS/MS Method for Determination of Enasidenib in Rat Plasma and Its Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of UPLC-MS/MS Method for Determination of Enasidenib in Rat Plasma and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
preventing isotopic exchange of Enasidenib-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of Enasidenib-d6 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a process where an isotope of an element in one chemical position is replaced by another isotope of the same element from a different position or molecule. For this compound, this typically involves the replacement of a deuterium (D) atom with a hydrogen (H) atom from the solvent or other reagents. This is also known as H/D back-exchange.
This is a significant concern in experiments relying on the mass difference between the deuterated and non-deuterated forms of the molecule, such as in mass spectrometry-based bioanalysis where this compound is often used as an internal standard. Isotopic exchange can lead to inaccurate quantification of the parent drug, Enasidenib.
Q2: Where are the deuterium labels on this compound located?
A2: The precise locations of the six deuterium atoms on commercially available this compound can vary by manufacturer. Without this specific information, it is important to consider all chemically plausible sites for deuteration and potential exchange. Likely sites for deuteration, and subsequent exchange, include the N-H (amine) and O-H (hydroxyl) groups, as well as certain C-H bonds, particularly those adjacent to heteroatoms or on aromatic rings. Protons on nitrogen and oxygen are readily exchangeable in the presence of protic solvents.
Q3: What are the primary factors that promote isotopic exchange?
A3: The primary factors that can induce H/D exchange include:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, especially those attached to heteroatoms (N-H, O-H).
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a direct source of hydrogen atoms and can facilitate exchange.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Enzymatic Activity: In biological matrices, enzymes can potentially catalyze H/D exchange.
Troubleshooting Guide: Preventing Isotopic Exchange
Use this guide to identify and mitigate potential isotopic exchange of this compound in your experiments.
Step 1: Assess the Potential for Isotopic Exchange
Before starting your experiment, evaluate your protocol for conditions that might promote H/D exchange. The following workflow can help you identify potential risks.
Caption: Troubleshooting workflow for assessing the risk of this compound isotopic exchange.
Step 2: Key Experiments to Confirm Isotopic Exchange
If you suspect isotopic exchange is occurring, the following experiments can help confirm your hypothesis.
Experiment 1: Incubation Stability Test
-
Objective: To determine the stability of this compound in your experimental solvent system over time.
-
Methodology:
-
Prepare a solution of this compound in the solvent system to be used in your experiment (e.g., plasma, buffer, organic solvent mixture).
-
Incubate the solution under the same conditions as your planned experiment (time, temperature).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the aliquots by LC-MS/MS. Monitor for a decrease in the mass signal of this compound and a corresponding increase in the mass signals of partially or fully back-exchanged Enasidenib (d5, d4, etc., down to d0).
-
Experiment 2: pH Stability Profile
-
Objective: To assess the impact of pH on the stability of this compound.
-
Methodology:
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Spike this compound into each buffer to a known concentration.
-
Incubate all solutions at a constant temperature (e.g., room temperature or 37°C) for a fixed period (e.g., 24 hours).
-
Analyze the samples by LC-MS/MS to determine the extent of back-exchange at each pH.
-
Step 3: Mitigation Strategies
Based on the results of your assessment and confirmatory experiments, implement the following strategies to minimize isotopic exchange.
| Influencing Factor | Recommended Action | Rationale |
| pH | Maintain pH as close to neutral (6.0-8.0) as possible. Prepare samples and mobile phases in buffered solutions. | Both strongly acidic and basic conditions can catalyze the exchange of protons, especially on heteroatoms. |
| Solvent | Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample storage and preparation. If protic solvents are necessary, minimize the exposure time. For LC-MS analysis, consider using D₂O-based mobile phases if feasible, although this can be cost-prohibitive. | Protic solvents are a direct source of exchangeable protons. Aprotic solvents lack these and therefore reduce the risk of exchange. |
| Temperature | Perform all sample handling and storage at low temperatures (e.g., 4°C or on ice). Avoid prolonged exposure to elevated temperatures. | Isotopic exchange is a chemical reaction, and its rate is generally reduced at lower temperatures. |
| Biological Matrix | For bioanalytical methods, minimize the time between sample collection and analysis. Process samples quickly and store them at -80°C. Consider protein precipitation with a cold aprotic solvent like acetonitrile to simultaneously remove proteins and reduce enzymatic activity. | This minimizes the time for potential enzyme-catalyzed exchange and degradation. |
Signaling Pathway Analogy for Isotopic Exchange
The following diagram illustrates the logical flow of how different experimental conditions can lead to isotopic exchange.
Caption: Factors leading to isotopic exchange of this compound.
By carefully considering these factors and implementing the recommended mitigation strategies, researchers can significantly reduce the risk of isotopic exchange and ensure the integrity of their experimental data when working with this compound.
Technical Support Center: Troubleshooting Poor Peak Shape with Enasidenib-d6
This guide is intended for researchers, scientists, and drug development professionals using Enasidenib-d6 in their experiments. Below are frequently asked questions and troubleshooting advice to address common issues related to poor peak shape during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shapes observed in the analysis of this compound?
A1: The most common types of poor peak shapes are peak tailing, peak fronting, and split peaks. An ideal chromatographic peak should be symmetrical and Gaussian in shape. Deviations from this symmetry can compromise the accuracy and precision of your results by affecting peak integration and resolution.[1]
Q2: What could be causing my this compound peak to tail?
A2: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors. For basic compounds like Enasidenib, a common cause is the interaction between the analyte and active sites on the column, such as ionized silanol groups.[2][3] Other potential causes include using the wrong mobile phase pH, which can affect the ionization of the analyte, or the presence of an interfering peak that is not fully resolved from the main peak.[4]
Q3: My this compound peak is showing fronting. What is the likely cause?
A3: Peak fronting, where the front half of the peak is broader, is often a result of column overload.[5][6] This can happen if the sample concentration is too high or the injection volume is too large.[5][7] Another common cause is a mismatch between the sample solvent and the mobile phase, particularly if the sample solvent is stronger than the mobile phase.[5][8] In some cases, a physical change in the column, such as a collapse of the column bed, can also lead to peak fronting.[1][9]
Q4: I am observing split peaks for this compound. What should I investigate?
A4: Split peaks can indicate a few issues. If all peaks in your chromatogram are split, it often points to a problem at the column inlet, such as a partially blocked inlet frit or a void in the column packing.[1][9] If only the this compound peak is splitting, it could be due to a mismatch between the sample solvent and the mobile phase or co-elution with an interfering compound.[9] It's also possible that there are issues with the injection process itself.[10]
Troubleshooting Guide
Systematic Troubleshooting of Poor Peak Shape
When encountering poor peak shape with this compound, a systematic approach can help identify and resolve the issue efficiently. The following sections provide detailed steps for troubleshooting.
Carefully examine the chromatogram to determine the nature of the peak shape problem. Does it affect only the this compound peak or all peaks? This initial observation is crucial in narrowing down the potential causes.[11]
-
All Peaks Affected: This usually suggests a problem with the HPLC system, column, or mobile phase that is not specific to the analyte.
-
Only this compound Peak Affected: This points towards an issue related to the specific chemical properties of this compound and its interaction with the column or mobile phase.
The table below summarizes common causes of poor peak shape and provides recommended solutions.
| Peak Shape Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: Interaction of basic this compound with acidic silanol groups on the column packing.[2][3] | - Use a column with end-capping or a different stationary phase. - Lower the mobile phase pH to reduce silanol interactions.[12] - Add a competitor base (e.g., triethylamine) to the mobile phase. |
| Mobile Phase pH: Incorrect pH affecting the ionization state of this compound.[1] | - Ensure the mobile phase pH is correctly prepared and buffered. - Adjust the pH to be at least 2 units away from the pKa of this compound. | |
| Column Contamination/Degradation: Buildup of contaminants or degradation of the stationary phase. | - Flush the column with a strong solvent. - Replace the column if flushing does not resolve the issue. | |
| Peak Fronting | Column Overload: Injecting too much sample mass.[5][6][7] | - Reduce the injection volume.[13] - Dilute the sample.[5][6] |
| Solvent Mismatch: Sample is dissolved in a solvent significantly stronger than the mobile phase.[5][8] | - Prepare the sample in the initial mobile phase composition.[5][13] | |
| Column Collapse: Physical degradation of the column bed.[1][9] | - Operate the column within the manufacturer's recommended pH and temperature ranges.[9] - Replace the column. | |
| Split Peaks | Blocked Inlet Frit: Particulate matter from the sample or system blocking the frit.[1][9] | - Reverse flush the column (if permissible by the manufacturer). - Replace the inlet frit or the column. |
| Column Void: A void has formed at the head of the column.[9][12] | - Replace the column. | |
| Injector Issue: Problem with the injector rotor seal or sample loop.[14] | - Inspect and replace the injector rotor seal if necessary. |
Experimental Protocols
A typical LC-MS/MS method for the analysis of Enasidenib involves protein precipitation for sample preparation followed by chromatographic separation and mass spectrometric detection.[15][16]
Sample Preparation (Protein Precipitation)
-
To a 100 µL plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., this compound for unlabeled Enasidenib analysis, or another suitable compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Column: A C18 column, such as an Acquity UPLC BEH C18, is commonly used.[15]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is often employed.[15]
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.[15]
-
MRM Transitions: For Enasidenib, transitions like m/z 474.1→267.2 might be monitored.[16] The transitions for this compound would be shifted accordingly based on the position and number of deuterium atoms.
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for troubleshooting poor peak shape and a typical experimental workflow for LC-MS analysis of this compound.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. perkinelmer.com [perkinelmer.com]
- 6. youtube.com [youtube.com]
- 7. support.waters.com [support.waters.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. acdlabs.com [acdlabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Validated LC-MS/MS Method for Simultaneous Quantitation of Enasidenib and its Active Metabolite, AGI-16903 in Small Volume Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enasidenib-d6 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Enasidenib-d6 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in our LC-MS/MS assays?
This compound is a deuterated form of Enasidenib, meaning specific hydrogen atoms in the molecule have been replaced with deuterium. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, it serves as an ideal internal standard (IS). Because it is chemically almost identical to Enasidenib, it co-elutes and experiences similar ionization effects in the mass spectrometer. However, its increased mass allows it to be distinguished from the non-deuterated analyte, enabling accurate quantification by correcting for variations during sample preparation and analysis.
Q2: We are observing a signal for this compound in our blank samples (without IS spiking). What could be the cause?
This phenomenon, known as carryover, can occur when remnants of the analyte from a previous high-concentration sample persist in the LC system and are detected in subsequent runs. Troubleshooting steps are outlined in the guide below.
Q3: The peak area of this compound is inconsistent across our sample batch. Why is this happening?
Inconsistent internal standard peak areas can point to several issues, including problems with sample preparation, instrument instability, or matrix effects where other components in the sample suppress or enhance the ionization of this compound.
Q4: We have noticed a small peak at the m/z of Enasidenib in our this compound standard. Is this normal?
This is likely due to the natural isotopic abundance of elements like carbon-13. It is also possible that there is a low-level impurity of unlabeled Enasidenib in the deuterated standard. The contribution of this to the analyte signal should be assessed.
Troubleshooting Guides
Issue 1: Signal corresponding to Enasidenib (unlabeled) observed in samples containing only this compound.
-
Question: We are running a control sample spiked only with this compound, but we see a peak at the mass-to-charge ratio (m/z) of Enasidenib. What is the source of this interference?
-
Answer: This issue, often termed "crosstalk," can arise from two primary sources: the in-source fragmentation of this compound back to a species with a mass similar to unlabeled Enasidenib, or the presence of unlabeled Enasidenib as an impurity in the deuterated standard.
-
Troubleshooting Steps:
-
Assess Isotopic Purity of the Standard:
-
Prepare a high-concentration solution of the this compound standard.
-
Infuse this solution directly into the mass spectrometer.
-
Acquire a full scan mass spectrum to evaluate the isotopic purity. The manufacturer's certificate of analysis should specify the isotopic purity.
-
-
Optimize Mass Spectrometer Conditions:
-
In-source fragmentation can sometimes be minimized by reducing the source temperature or collision energy. Systematically adjust these parameters to see if the interfering peak is reduced.
-
-
Evaluate Contribution to Analyte Signal:
-
Analyze a series of known concentrations of the this compound standard without any Enasidenib.
-
Quantify the area of the peak appearing at the Enasidenib transition.
-
Determine if the contribution is consistent and if it is significant relative to the lowest concentration of your calibration curve. If consistent and low, it may be possible to subtract this background contribution.
-
-
-
Workflow for Troubleshooting Isotopic Crosstalk:
Troubleshooting workflow for isotopic crosstalk.
Issue 2: Loss of Deuterium from this compound
-
Question: We suspect that our this compound internal standard is losing deuterium atoms during sample preparation or analysis, leading to an artificially high Enasidenib signal. How can we confirm and mitigate this?
-
Answer: The stability of the deuterium label is crucial. Back-exchange of deuterium for hydrogen can occur under certain pH and temperature conditions, particularly during sample extraction or in the LC mobile phase.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation Conditions:
-
Incubate this compound in your sample matrix under the conditions of your extraction procedure (e.g., pH, temperature, time).
-
Analyze the sample and compare the ratio of this compound to any formed Enasidenib-d5, -d4, etc.
-
-
Assess Mobile Phase Effects:
-
Prepare a solution of this compound in your mobile phase and let it sit for a period equivalent to your longest run time.
-
Inject and analyze for any loss of deuterium.
-
-
Mitigation Strategies:
-
If instability is found, adjust the pH of your extraction solvents and mobile phases to be closer to neutral.
-
Avoid prolonged exposure to high temperatures.
-
Consider using a deuterated standard with labels in a more stable position if the problem persists.
-
-
-
Hypothetical Metabolic Pathway Leading to Deuterium Loss:
Potential metabolic pathway causing deuterium loss.
Quantitative Data Summary
The following tables provide examples of expected and problematic data when analyzing Enasidenib and this compound.
Table 1: Expected vs. Observed Ion Ratios for Quality Control Samples
| Sample | Expected Ratio (Enasidenib/Enasidenib-d6) | Observed Ratio | % Deviation | Status |
| LLOQ QC | 0.01 | 0.0102 | +2.0% | Pass |
| Low QC | 0.1 | 0.098 | -2.0% | Pass |
| Mid QC | 1.0 | 1.03 | +3.0% | Pass |
| High QC | 10.0 | 12.5 | +25.0% | Fail |
A significant deviation in the high QC sample could indicate issues like detector saturation or non-linear response.
Table 2: Analysis of this compound Standard for Unlabeled Impurity
| Lot Number | Concentration of this compound (ng/mL) | Peak Area of this compound | Peak Area of Enasidenib | % Unlabeled Impurity |
| Lot A | 1000 | 1,500,000 | 1,200 | 0.08% |
| Lot B | 1000 | 1,450,000 | 15,000 | 1.03% |
% Unlabeled Impurity = (Peak Area of Enasidenib / Peak Area of this compound) * 100. Lot B shows a higher than expected level of unlabeled Enasidenib.
Experimental Protocol: LC-MS/MS Analysis of Enasidenib
This protocol provides a general framework for the analysis of Enasidenib. Optimization will be required for specific instrumentation and matrices.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard (working solution of 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial for injection.
-
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Enasidenib: Q1: 474.0 m/z -> Q3: 267.1 m/z.[1]
-
This compound: Q1: 480.0 m/z -> Q3: 273.1 m/z (hypothetical, assuming +6 Da shift on the fragmented portion).
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 450 °C.
-
Gas Flow: Optimize for instrument.
-
-
-
Experimental Workflow Diagram:
LC-MS/MS experimental workflow for Enasidenib.
References
impact of Enasidenib-d6 purity on assay accuracy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using Enasidenib-d6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a deuterated form of Enasidenib, a small molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] Enasidenib is used in the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[1] this compound is primarily used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Enasidenib in biological matrices like plasma or serum.
Q2: Why is the purity of this compound critical for assay accuracy?
The purity of this compound, both chemical and isotopic, is crucial for accurate and reliable quantification of Enasidenib. Impurities can introduce significant errors in the analytical results.
-
Chemical Impurities: These are any compounds other than this compound or its isotopic variants. Co-eluting chemical impurities can interfere with the analyte or internal standard peak, leading to inaccurate integration and quantification.
-
Isotopic Impurities: The most significant isotopic impurity is the unlabeled form of the analyte (Enasidenib). Its presence in the this compound internal standard will lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
Q3: What are the acceptable purity levels for this compound?
Regulatory agencies like the FDA and EMA recommend that internal standards used in regulated bioanalysis be of the highest possible purity. While specific guidelines for this compound are not publicly available, general recommendations for deuterated internal standards suggest an isotopic purity of ≥98-99%, with the unlabeled analyte being the most critical impurity to control. The chemical purity should ideally be >99%.
Q4: How can I verify the purity of my this compound standard?
The purity of this compound should be verified using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the isotopic distribution and assess the percentage of the desired deuterated species versus unlabeled and other isotopic variants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium labels.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): To assess chemical purity by separating this compound from any non-isotopic impurities.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Enasidenib or this compound
Possible Causes & Solutions
| Cause | Solution |
| Column Contamination | A buildup of contaminants on the column can lead to peak tailing. Try back-flushing the column. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the mobile phase pH is appropriate for Enasidenib and consistently prepared. |
| Secondary Interactions with Stationary Phase | Residual silanol groups on C18 columns can interact with basic compounds, causing tailing. Use a column with end-capping or a different stationary phase. |
| Sample Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or sample concentration. |
Issue 2: Inaccurate or Inconsistent Results in Quantitative Analysis
Possible Causes & Solutions
| Cause | Solution |
| Low Isotopic Purity of this compound | The presence of unlabeled Enasidenib in the internal standard will artificially inflate the analyte response, leading to overestimation. Verify the isotopic purity of the this compound standard. If the purity is low, obtain a new, high-purity standard. |
| Chemical Impurity Co-eluting with Analyte or IS | A chemical impurity that has a similar retention time and mass transition as Enasidenib or this compound can interfere with quantification. Optimize the chromatographic method to separate the interfering peak. |
| Matrix Effects | Components in the biological matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to inaccurate results. Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects. Ensure proper sample clean-up to minimize matrix components. |
| Analyte-Internal Standard Response Ratio Variability | If the ratio of the analyte to internal standard response is not consistent across the calibration curve, it can lead to inaccurate quantification. This could be due to detector saturation at high concentrations or poor signal-to-noise at low concentrations. Adjust the concentration of the internal standard and the calibration curve range. |
Impact of this compound Purity on Assay Parameters
The following tables summarize the potential quantitative impact of different types of impurities on key assay parameters. The actual impact will depend on the specific impurity, its concentration, and the analytical method.
Table 1: Impact of Unlabeled Enasidenib Impurity in this compound
| Purity Level of this compound (Isotopic) | Potential Impact on Lower Limit of Quantification (LLOQ) Accuracy | Potential Impact on Overall Assay Accuracy |
| 99.9% | Minimal (<1% bias) | Generally negligible |
| 99% | Minor (potential for 1-5% positive bias) | May become significant for high-precision assays |
| 95% | Significant (potential for >10% positive bias) | Unacceptable for most regulated bioanalytical studies |
| <95% | High (unreliable quantification) | Unacceptable for quantitative analysis |
Table 2: Impact of a Co-eluting Chemical Impurity
| Impurity Response relative to LLOQ | Potential Impact on LLOQ Accuracy | Potential Impact on Overall Assay Accuracy |
| <1% | Minimal | Generally negligible |
| 5% | Minor (potential for 5% bias, positive or negative) | May affect precision and accuracy |
| 20% | Significant (potential for >20% bias) | Unacceptable for quantitative analysis |
Experimental Protocols
Protocol 1: Quantification of Enasidenib in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Enasidenib: Precursor ion > Product ion (to be determined based on instrument optimization)
-
This compound: Precursor ion > Product ion (to be determined based on instrument optimization)
-
Visualizations
Caption: Mechanism of action of Enasidenib.
Caption: Experimental workflow for Enasidenib quantification.
Caption: Impact of purity on assay performance.
References
addressing Enasidenib-d6 variability in replicate injections
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in replicate injections of Enasidenib-d6 during analytical experiments, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in our analysis?
A1: Enasidenib is a selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, used in the treatment of acute myeloid leukemia (AML).[1][2] this compound is a deuterated version of Enasidenib. In quantitative bioanalysis by LC-MS, deuterated compounds like this compound are frequently used as internal standards (IS). An ideal internal standard behaves almost identically to the analyte (Enasidenib) during sample preparation and analysis but is distinguishable by the mass spectrometer due to its different mass.[3][4] Adding a known concentration of the IS to all samples, calibrators, and quality controls helps to correct for variability that can be introduced during sample preparation, injection, and ionization.[3][5]
Q2: What are the most common sources of variability in replicate injections for LC-MS analysis?
A2: Variability in replicate injections, observed as inconsistent peak areas or retention times, can stem from several sources. The most common culprits are the autosampler, the chromatographic conditions, the sample preparation process, and the mass spectrometer itself.[6][7] Issues can range from mechanical problems with the injector to chemical factors like sample degradation or mobile phase inconsistency.[8][9]
Q3: Why is my internal standard (this compound) signal showing high variability when it's supposed to be constant?
A3: While internal standards are used to correct for variability, they can also be a source of it. Potential causes for IS variability include:
-
Inaccurate Pipetting: Inconsistent addition of the IS to each sample.
-
Sample Matrix Effects: Components in the biological sample (e.g., plasma, urine) can enhance or suppress the ionization of the IS differently from sample to sample.[10][11]
-
IS Instability: The IS may degrade in the sample or stock solution over time.[12]
-
Co-eluting Interferences: An unknown compound in the matrix may have the same retention time and mass transition as the IS, causing interference.[11]
-
Mass Spectrometer Contamination: Contamination in the ion source or mass analyzer can lead to fluctuating signal intensity.[13][14]
Q4: What is a good starting point for LC-MS method parameters for Enasidenib?
A4: Published methods provide a solid foundation for developing an analytical protocol for Enasidenib. Key parameters from validated studies are summarized in the table below. These should be optimized for your specific instrumentation and application.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues related to replicate injection variability.
Guide 1: Autosampler and Injection Issues
Inconsistent injection volumes are a primary cause of peak area variability.[15] The following workflow helps diagnose and resolve these problems.
Caption: Troubleshooting workflow for autosampler-related variability.
Guide 2: Chromatographic and Mobile Phase Issues
Shifts in retention time and changes in peak shape often point to problems with the LC system or mobile phase.[9]
| Symptom | Potential Cause | Recommended Action | Reference |
| Retention Time Drift (Gradual) | Column aging or degradation; Inconsistent mobile phase composition; Fluctuating column temperature. | Replace the column; Prepare fresh mobile phase daily; Ensure the column oven is stable and at the set temperature. | [16] |
| Retention Time Shift (Sudden) | Change in mobile phase composition (incorrectly prepared); Pump malfunction (air bubbles, faulty check valve); Large leak in the system. | Prepare fresh mobile phase; Prime/purge all pump lines; Check for leaks at all fittings from the pump to the detector. | [16] |
| Poor Peak Shape (Tailing, Fronting) | Sample solvent is too strong compared to the mobile phase; Column contamination or void; Mobile phase pH is too close to analyte pKa. | Dissolve the sample in the initial mobile phase or a weaker solvent; Flush the column or replace it if necessary; Adjust mobile phase pH to be at least 2 units away from the pKa of Enasidenib. | [8][17][18] |
| Split Peaks | Partially clogged column inlet frit; Column void or channeling; Co-elution with an interfering compound. | Reverse-flush the column (if recommended by the manufacturer) or replace it; If only one peak is split, optimize chromatography to improve separation. | [19] |
Guide 3: Sample Preparation and Handling
Variability can be introduced before the sample is ever placed in the autosampler.[20][21]
| Issue | Potential Cause | Recommended Action | Reference |
| Inconsistent Analyte/IS Ratio | Inconsistent pipetting of internal standard; Sample inhomogeneity. | Use a calibrated pipette and consistent technique; Ensure the sample is thoroughly vortexed/mixed before taking an aliquot. | [5] |
| Decreasing Signal Over a Run | Analyte/IS degradation in the autosampler vial. | Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10 °C); Analyze samples immediately after preparation. | [8] |
| Erratic Results | Sample contamination from vials, caps, or pipettes; Incomplete protein precipitation or extraction. | Use high-quality, single-use consumables; Optimize the sample preparation method to ensure consistent recovery. | [22][23] |
Guide 4: Mass Spectrometer Issues
If the LC system is stable, the issue may lie with the mass spectrometer.
Caption: Troubleshooting workflow for mass spectrometer-related variability.
Experimental Protocols & Data
Protocol 1: System Suitability Test (SST)
A system suitability test should be performed before any analytical run to ensure the LC-MS system is performing adequately.
Objective: To verify that the resolution, precision, and reproducibility of the chromatographic system are adequate for the analysis.
Procedure:
-
Prepare SST Solution: Create a solution containing Enasidenib and this compound at a known concentration (e.g., at the mid-point of the calibration curve).
-
Equilibrate System: Run the mobile phase through the entire LC-MS system until a stable baseline is achieved (typically 15-30 minutes).
-
Perform Injections: Make 5-6 consecutive injections of the SST solution.
-
Data Analysis: Calculate the following parameters from the resulting chromatograms:
-
Precision (%RSD): Calculate the Relative Standard Deviation (%RSD) for the peak areas of both Enasidenib and this compound.
-
Retention Time: Record the retention time for each peak.
-
Peak Shape: Measure the tailing factor or asymmetry for each peak.
-
-
Acceptance Criteria: The system is deemed "suitable" if the pre-defined criteria are met. If not, troubleshooting is required before proceeding with sample analysis.
| Parameter | Acceptance Criterion |
| Peak Area %RSD | ≤ 15% (typically ≤ 5% for validated methods) |
| Retention Time %RSD | ≤ 2% |
| Tailing Factor | 0.8 - 1.5 |
Protocol 2: Basic Sample Preparation (Protein Precipitation)
This is a common method for extracting small molecules like Enasidenib from plasma.[24]
Materials:
-
Mouse or rat plasma samples
-
This compound internal standard spiking solution
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Vortex mixer, centrifuge
Procedure:
-
Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound IS solution to the plasma and briefly vortex.
-
Add 300 µL of cold Precipitation Solvent (Acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Table: Typical LC-MS Parameters for Enasidenib Analysis
This table summarizes typical starting conditions based on published methods.
| Parameter | Example Condition | Reference |
| LC Column | C18 or Phenyl column (e.g., X-Terra Phenyl) | [24] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | [24] |
| Mobile Phase B | Acetonitrile (ACN) | [24] |
| Flow Rate | 0.3 - 0.8 mL/min | [24] |
| Injection Volume | 5 - 20 µL | [25] |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | [12] |
| MRM Transition | Enasidenib: m/z 474.2 ⟶ 456.1 / 267.0 | [12] |
| Internal Standard | Diazepam or Phenacetin (if d6-IS is unavailable) | [12][24] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. nebiolab.com [nebiolab.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Cheap lab analytical testing vials supplier,manufacturer and factory-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 7. Variability analysis of LC-MS experimental factors and their impact on machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. halocolumns.com [halocolumns.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. youtube.com [youtube.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 17. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. tecan.com [tecan.com]
- 22. How to Fix Common Problems with 2ml Autosampler Vials [hplcvials.com]
- 23. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. Validated HPLC method for simultaneous quantification of mutant IDH1/2 inhibitors (enasidenib, ivosidenib and vorasidenib) in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Enasidenib-d6 Carryover in LC-MS Systems: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Enasidenib-d6 carryover in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is carryover a concern?
Enasidenib is a selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] this compound is a deuterated version of Enasidenib, often used as an internal standard in quantitative bioanalysis. Carryover is the phenomenon where residual analyte from a previous injection appears in a subsequent analysis, leading to inaccurate quantification.[3] Due to the high sensitivity of modern LC-MS instruments, even minute amounts of carryover can significantly impact the accuracy and reliability of pharmacokinetic and other quantitative studies.
Q2: What are the common sources of this compound carryover in an LC-MS system?
Common sources of carryover in LC-MS systems include:
-
Autosampler: The injection needle, valve, and sample loop are frequent culprits. Adsorption of the analyte onto these surfaces can lead to its gradual release in subsequent injections.
-
LC Column: The stationary phase and frits can retain the analyte, especially if the mobile phase is not strong enough to elute it completely during the gradient.
-
Transfer Lines and Fittings: Dead volumes or areas of poor flow dynamics can trap the analyte.
-
Mass Spectrometer Source: Contamination of the ion source can also contribute to background noise and carryover.
Q3: What are the chemical properties of Enasidenib that might contribute to carryover?
Enasidenib is a 1,3,5-triazine derivative with multiple nitrogen atoms and aromatic rings.[1] Its structure suggests it may exhibit polar and adsorptive properties, potentially leading to interactions with active sites on stainless steel surfaces, silanols on silica-based columns, and other components of the LC-MS system.
Troubleshooting Guides
Issue: I am observing a peak for this compound in my blank injections immediately following a high concentration sample.
This is a classic sign of carryover. The following step-by-step guide will help you systematically identify and resolve the issue.
Step 1: Confirm the Carryover
Inject a series of blank samples after a high concentration standard of this compound. If the peak area of this compound decreases with each subsequent blank injection, it confirms carryover.
Step 2: Isolate the Source of Carryover
The following diagram illustrates a systematic approach to pinpointing the source of carryover.
Step 3: Implement Solutions
Based on the source identified, implement the following solutions:
-
Autosampler/Injector Carryover:
-
Optimize the needle wash: Use a wash solution that is a stronger solvent for Enasidenib than the mobile phase. A mixture of acetonitrile, isopropanol, and water with a small amount of acid or base can be effective.
-
Increase the wash volume and/or the number of wash cycles.
-
Consider a multi-solvent wash: Use a sequence of washes with different solvents to effectively remove the analyte.
-
-
Column Carryover:
-
Increase the final hold time at high organic content in your gradient to ensure all of the analyte is eluted.
-
Perform a high-flow, strong solvent wash of the column after a series of injections.
-
Dedicate a column for high-concentration samples if you frequently switch between high and low concentration analyses.
-
Experimental Protocols
Protocol: Carryover Evaluation Experiment
Objective: To quantify the percentage of carryover of this compound in an LC-MS system.
Materials:
-
This compound stock solution
-
Blank matrix (e.g., plasma, buffer)
-
LC-MS system
-
Mobile phases and wash solutions
Procedure:
-
Prepare Standards: Prepare a high concentration standard of this compound at the upper limit of quantification (ULOQ) and a low concentration standard at the lower limit of quantification (LLOQ).
-
Injection Sequence:
-
Inject a blank sample to establish the baseline.
-
Inject the ULOQ standard three times.
-
Inject a blank sample immediately after the third ULOQ injection. This is the "Carryover Blank 1".
-
Inject another blank sample ("Carryover Blank 2").
-
Inject the LLOQ standard.
-
-
Data Analysis:
-
Measure the peak area of this compound in the ULOQ, LLOQ, and Carryover Blank injections.
-
Calculate the percentage of carryover using the following formula:
-
The carryover peak in the blank should ideally be less than 20% of the LLOQ peak area.
-
Data Presentation
The following tables provide illustrative data on the effectiveness of different wash solutions in reducing this compound carryover. Note: This data is hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific LC-MS system and conditions.
Table 1: Effect of Wash Solution Composition on Carryover
| Wash Solution Composition | % Carryover |
| 50:50 Methanol:Water | 0.5% |
| 90:10 Acetonitrile:Water | 0.1% |
| 50:40:10 Acetonitrile:Isopropanol:Water with 0.1% Formic Acid | 0.02% |
| 50:40:10 Acetonitrile:Isopropanol:Water with 0.1% Ammonium Hydroxide | 0.05% |
Table 2: Effect of Wash Volume on Carryover
| Wash Volume (µL) | % Carryover (using 90:10 Acetonitrile:Water) |
| 200 | 0.15% |
| 500 | 0.10% |
| 1000 | 0.08% |
| 2000 | 0.04% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential causes and solutions for this compound carryover.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Enasidenib Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a comparative overview of published bioanalytical methods for the determination of Enasidenib, a potent inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes. While the ideal internal standard for mass spectrometry-based assays is a stable isotope-labeled version of the analyte, such as Enasidenib-d6, publicly available detailed validation data for a method employing this specific internal standard is limited. Therefore, this guide will compare validated methods that utilize other internal standards and discuss the general principles of bioanalytical method validation that would be applied to a method using this compound, in accordance with regulatory guidelines.
The Critical Role of the Internal Standard in Bioanalytical Assays
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for correcting for the variability inherent in sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound. A SIL-IS is chemically identical to the analyte and thus exhibits very similar behavior during extraction, chromatography, and ionization, but is distinguishable by its higher mass. This leads to more accurate and precise quantification by compensating for matrix effects and variations in instrument response.
While a specific validated method using this compound was not found in the public literature, the principles of validation remain the same. The following sections compare published methods for Enasidenib that have utilized other internal standards.
Comparison of Validated Bioanalytical Methods for Enasidenib
Several methods have been published for the quantification of Enasidenib in biological matrices, primarily plasma. These methods differ in their chromatographic conditions, sample preparation techniques, and the internal standards used. A summary of their key performance characteristics is presented in Table 1.
| Parameter | Method 1: UPLC-MS/MS | Method 2: LC-MS/MS | Method 3: HPLC-UV |
| Internal Standard | Diazepam | Warfarin | Phenacetin |
| Matrix | Rat Plasma | Mouse Dried Blood Spots | Mice Plasma |
| Linearity Range | 1.0 - 1000 ng/mL | 1.01 - 3044 ng/mL | 0.20 - 12.5 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.01 ng/mL | 0.20 µg/mL |
| Intra-day Precision (%RSD) | 2.25 - 8.40% | 3.18 - 9.06% | Not explicitly stated |
| Inter-day Precision (%RSD) | 3.94 - 5.46% | 4.66 - 8.69% | Not explicitly stated |
| Accuracy (%RE) | -1.44 to 2.34% | Not explicitly stated | Not explicitly stated |
| Extraction Recovery | Compliant with FDA guidelines | Not explicitly stated | Not explicitly stated |
| Matrix Effect | Compliant with FDA guidelines | Minimized by sample cleanup | Not explicitly stated |
Table 1: Comparison of Key Validation Parameters for Published Enasidenib Bioanalytical Methods.
Experimental Protocols
Below are the detailed methodologies for the compared bioanalytical methods.
Method 1: UPLC-MS/MS with Diazepam Internal Standard
This method was developed for the determination of Enasidenib in rat plasma.[1][2]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Separation: Acquity UPLC BEH C18 column with a gradient elution using a mobile phase of acetonitrile and 0.1% formic acid.
-
Mass Spectrometric Detection: Positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM). The mass transitions were m/z 474.2 ⟶ 456.1 and 474.2 ⟶ 267.0 for Enasidenib and m/z 285.0 ⟶ 154.0 for Diazepam.[1][2]
Method 2: LC-MS/MS with Warfarin Internal Standard
This method was developed for the quantification of Enasidenib in mouse dried blood spots (DBS).
-
Sample Preparation: Liquid extraction of Enasidenib from DBS disks.
-
Chromatographic Separation: Atlantis dC18 column with a mobile phase of 0.2% formic acid-acetonitrile (25:75, v/v) at a flow rate of 1.0 mL/min. The total run time was 2.0 minutes.
-
Mass Spectrometric Detection: Positive ion electrospray ionization (ESI) with MRM. The MS/MS ion transitions were m/z 474.0 → 267.1 for Enasidenib and m/z 309.2 → 251.3 for Warfarin.
Method 3: HPLC-UV with Phenacetin Internal Standard
This method was developed for the simultaneous quantification of Enasidenib, Ivosidenib, and Vorasidenib in mice plasma.
-
Sample Preparation: Protein precipitation from 100 µL of mice plasma.
-
Chromatographic Separation: X-Terra Phenyl column with a gradient mobile phase consisting of 10 mM ammonium acetate and acetonitrile. The total run time was 10 minutes.
-
UV Detection: Wavelength set at λmax 265 nm.
Experimental Workflows
The following diagrams illustrate the experimental workflows for the described bioanalytical methods.
Caption: Workflow for UPLC-MS/MS analysis of Enasidenib with Diazepam IS.
Caption: Workflow for LC-MS/MS analysis of Enasidenib with Warfarin IS.
Caption: Workflow for HPLC-UV analysis of Enasidenib with Phenacetin IS.
Conclusion
The selection of a bioanalytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, and throughput. While all the presented methods have been validated according to regulatory guidelines, the use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS method would theoretically provide the highest level of accuracy and precision. Although a detailed validated method using this compound is not publicly available, the validation parameters and experimental workflows described in this guide for other methods provide a strong framework for the development and validation of such a method. Researchers should always adhere to the latest bioanalytical method validation guidelines from regulatory agencies such as the FDA and EMA to ensure the generation of reliable and reproducible data.
References
The Analytical Advantage: A Comparative Guide to Internal Standards for Enasidenib Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of Enasidenib, a potent inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), the choice of an internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison between the use of a stable isotope-labeled internal standard, Enasidenib-d6, and various structural analogs, supported by experimental data from published literature.
The ideal internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby providing the most accurate and precise quantification. A stable isotope-labeled (SIL) internal standard, such as this compound, is chemically identical to the analyte, differing only in isotopic composition. This makes it the theoretical gold standard. In contrast, a structural analog is a different chemical entity with similar, but not identical, physicochemical properties.
Quantitative Performance of Structural Analogs in Enasidenib Bioanalysis
Several studies have validated and utilized structural analogs as internal standards for the quantification of Enasidenib in various biological matrices. The performance of these methods, while generally meeting regulatory acceptance criteria, highlights the variability inherent in using non-identical internal standards. The following table summarizes the key validation parameters from these studies.
| Internal Standard | Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Diazepam | Enasidenib | Rat Plasma | 1.0 | 1.0 - 1000 | 2.25 - 8.40 | 3.94 - 5.46 | -1.44 to 2.34 | [1] |
| Phenacetin | Enasidenib, Ivosidenib, Vorasidenib | Mouse Plasma | 0.20 (as µg/mL) | 0.20 - 12.5 (as µg/mL) | N/A | N/A | N/A | [2] |
| Warfarin | Enasidenib | Mouse Whole Blood (DBS) | 1.01 | 1.01 - 3044 | 3.18 - 9.06 | 4.66 - 8.69 | N/A | [3] |
| Close analogue of AGI-16903 | Enasidenib, AGI-16903 | Mice Plasma | 1.01 | 1.01 - 3023 | 4.65 - 9.82 | 3.22 - 9.22 | -2.29 to 2.72 | [3] |
N/A: Not explicitly reported in the cited abstract.
The Case for this compound: Theoretical and Practical Advantages
Key Advantages of this compound:
-
Correction for Matrix Effects: this compound and Enasidenib have virtually identical chromatographic retention times and ionization efficiencies. This ensures that any ion suppression or enhancement caused by the biological matrix affects both the analyte and the internal standard to the same degree, leading to a more accurate measurement.[7]
-
Correction for Extraction Variability: The recovery of this compound from the sample matrix during preparation steps such as protein precipitation or liquid-liquid extraction will be identical to that of the unlabeled Enasidenib. This corrects for any sample-to-sample variations in extraction efficiency.[5]
-
Increased Precision and Accuracy: By minimizing the variability from matrix effects and sample preparation, the use of a stable isotope-labeled internal standard generally results in improved precision and accuracy of the assay.[6]
Experimental Protocols
Below are the detailed methodologies from studies utilizing both structural analogs and a stable isotope-labeled internal standard for Enasidenib quantification.
Experimental Protocol Using a Structural Analog (Diazepam)[1]
-
Sample Preparation: To 100 µL of rat plasma, 20 µL of the internal standard working solution (Diazepam) and 20 µL of methanol were added and vortexed. Then, 300 µL of acetonitrile was added to precipitate proteins. The mixture was vortexed and centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for analysis.
-
Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: Acquity UPLC BEH C18
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+)
-
MRM Transitions:
-
Enasidenib: m/z 474.2 → 456.1 and 474.2 → 267.0
-
Diazepam (IS): m/z 285.0 → 154.0
-
-
Experimental Protocol Using a Stable Isotope-Labeled Internal Standard (this compound)
-
Sample Preparation (Method 1): 100 μL of human plasma was mixed with 100 μL of a solution containing the stable isotope-labeled internal standards of Enasidenib and its metabolite AGI‐16903 in methanol, followed by the addition of 300 μL of methanol for protein precipitation. Samples were centrifuged, and a 300 μL aliquot of the supernatant was transferred, evaporated to dryness, and reconstituted with 300 μL of acetonitrile:water:formic acid (50:50:0.1, v:v:v).
-
Sample Preparation (Method 2): 50 μL of plasma was mixed with 25 μL of the stable isotope‐labeled internal standard in methanol and 125 μL of filtered water. This mixture was transferred to a supported liquid extraction (SLE) plate. Elution was performed twice with 500 μL of methyl t-butyl ether. The eluate was evaporated, and the residue was reconstituted with acetonitrile/water/formic acid (1000:1000:2).
-
Chromatographic and Mass Spectrometric Conditions: While specific parameters were not detailed in the referenced abstracts, the analysis was performed using validated liquid chromatography–tandem mass spectrometry (LC‐MS/MS) assays.
Enasidenib's Mechanism of Action: A Signaling Pathway Overview
Enasidenib is a targeted therapy for acute myeloid leukemia (AML) with IDH2 mutations. The mutant IDH2 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET enzymes, leading to DNA and histone hypermethylation and a block in hematopoietic differentiation. Enasidenib selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal myeloid differentiation.[8]
Caption: Enasidenib inhibits mutant IDH2, reducing 2-HG and restoring normal myeloid differentiation.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. While structural analogs can yield acceptable results for the quantification of Enasidenib, the available data and established analytical principles strongly advocate for the use of a stable isotope-labeled internal standard like this compound. Its ability to perfectly mimic the analyte during sample processing and analysis provides superior correction for matrix effects and extraction variability, ultimately leading to more accurate and reliable pharmacokinetic data. For researchers and drug development professionals, prioritizing the use of this compound is a critical step towards ensuring the highest quality data in the evaluation of this important therapeutic agent.
References
- 1. Development and Validation of UPLC-MS/MS Method for Determination of Enasidenib in Rat Plasma and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. myadlm.org [myadlm.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
A Guide to the Cross-Validation of Enasidenib Assays: A Comparative Analysis of Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Enasidenib, a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes, in biological matrices. A critical aspect of ensuring accurate and reliable data in pharmacokinetic and other drug development studies is the choice of an appropriate internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document focuses on the cross-validation of Enasidenib assays, with a particular emphasis on the comparison between using a standard, non-labeled internal standard and a stable isotope-labeled (SIL) internal standard, Enasidenib-d6.
The Critical Role of the Internal Standard
In LC-MS/MS-based bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. While structurally similar analogs can be used, stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard. This is because their physical and chemical properties are nearly identical to the analyte, leading to more effective compensation for matrix effects and other sources of variability, ultimately resulting in higher data quality.
Comparative Performance of Enasidenib Assays
While a direct head-to-head cross-validation study between Enasidenib assays using a non-labeled IS and this compound was not identified in the public literature, this guide presents data from validated methods using different internal standards to facilitate a comparative assessment. The following tables summarize the performance characteristics of published LC-MS/MS methods for Enasidenib quantification.
Table 1: Performance Characteristics of an Enasidenib Assay Using a Non-Labeled Internal Standard (Diazepam)
| Parameter | Performance |
| Linearity Range | 1.0–1000 ng/mL (r² = 0.9985)[1] |
| Intra-day Precision | 2.25–8.40%[1] |
| Inter-day Precision | 3.94–5.46%[1] |
| Accuracy | -1.44 to 2.34%[1] |
| Matrix Effect | Compliant with FDA guidelines[1] |
| Extraction Recovery | Compliant with FDA guidelines[1] |
| Stability | Compliant with FDA guidelines[1] |
Table 2: Performance Characteristics of an Enasidenib Assay Using a Non-Labeled Internal Standard (Close Analogue of AGI-16903)
| Parameter | Performance |
| Linearity Range | 1.01-3023 ng/mL[2] |
| Within-run Precision | 4.65-9.82%[2] |
| Between-run Precision | Not explicitly stated, but within-run and between-run accuracy and precision were in acceptable ranges[2] |
| Within-run and Between-run Accuracy | -2.29 to 2.72%[2] |
| Stability | Stable for up to three freeze-thaw cycles and long-term at -80°C for 30 days[2] |
The this compound Advantage: Expected Performance Improvements
The use of a stable isotope-labeled internal standard like this compound is anticipated to provide superior performance compared to assays employing non-labeled internal standards. The primary advantages include:
-
Improved Matrix Effect Compensation: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major source of imprecision and inaccuracy in LC-MS/MS assays. Since this compound has nearly identical physicochemical properties to Enasidenib, it will experience the same degree of matrix effects, allowing for more accurate correction and leading to more reliable results.
-
Enhanced Precision and Accuracy: By more effectively correcting for variability in sample preparation and instrument response, the use of a deuterated internal standard is expected to result in lower coefficients of variation (CV%) for precision and a bias closer to 100% for accuracy.
-
Increased Robustness: Assays employing SIL internal standards are generally more robust and less susceptible to variations in experimental conditions, leading to greater inter-laboratory and intra-laboratory reproducibility.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols from the cited literature.
LC-MS/MS Method with Diazepam as Internal Standard
-
Sample Preparation: Protein precipitation with acetonitrile was used to extract Enasidenib and the internal standard from rat plasma.[1]
-
Chromatography: An Acquity UPLC BEH C18 column was used for separation with a gradient mobile phase consisting of acetonitrile and 0.1% formic acid.[1]
-
Mass Spectrometry: Detection was performed using a mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The multiple reaction monitoring (MRM) transitions were m/z 474.2 → 456.1 and m/z 474.2 → 267.0 for Enasidenib and m/z 285.0 → 154.0 for Diazepam.[1]
LC-MS/MS Method with a Close Analogue of AGI-16903 as Internal Standard
-
Sample Preparation: Simple protein precipitation was used to extract Enasidenib, its metabolite AGI-16903, and the internal standard from mice plasma.[2]
-
Chromatography: A Chromolith RP-18e column was used with an isocratic mobile phase of 0.2% formic acid in acetonitrile (15:85, v/v) at a flow rate of 1.2 mL/min.[2]
-
Mass Spectrometry: A tandem mass spectrometer was used to monitor the following MS/MS ion transitions: m/z 474.1 → 267.2 for Enasidenib, m/z 402.1 → 188.1 for AGI-16903, and m/z 421.0 → 146.1 for the internal standard.[2]
Visualizing the Cross-Validation Workflow and Enasidenib's Mechanism of Action
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of Enasidenib.
Caption: Experimental workflow for the cross-validation of Enasidenib assays.
Caption: Simplified signaling pathway of mutant IDH2 and the mechanism of action of Enasidenib.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development for drugs like Enasidenib. While assays utilizing non-labeled internal standards can be validated to meet regulatory requirements, the use of a stable isotope-labeled internal standard such as this compound is highly recommended. The near-identical physicochemical properties of a SIL IS to the analyte provide superior correction for analytical variability, particularly matrix effects, leading to enhanced data quality. For researchers and drug development professionals, investing in a deuterated internal standard for Enasidenib quantification is a strategic decision that can significantly improve the confidence in pharmacokinetic and other critical study data.
References
Assessing the Metabolic Stability of Enasidenib-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of Enasidenib-d6, a deuterated form of the isocitrate dehydrogenase 2 (IDH2) inhibitor, Enasidenib. While direct experimental data for this compound is not publicly available, this document extrapolates its metabolic profile based on the established principles of deuterium-reinforced pharmaceuticals. The guide also compares the metabolic stability of Enasidenib with other approved IDH inhibitors, Ivosidenib and Olutasidenib, providing valuable context for drug development professionals.
Introduction to Enasidenib and the Role of Deuteration
Enasidenib (Idhifa®) is an oral, selective inhibitor of the mutant IDH2 enzyme, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[1][2] The mutated IDH2 protein produces the oncometabolite D-2-hydroxyglutarate (2-HG), which is implicated in oncogenesis.[1] Enasidenib works by blocking the production of 2-HG.[1]
Like many small molecule drugs, Enasidenib undergoes significant metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs). This metabolism can impact the drug's pharmacokinetic profile, including its half-life and potential for drug-drug interactions.
Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, is a strategy used to improve the metabolic stability of drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond, potentially leading to a longer drug half-life, reduced formation of toxic metabolites, and a more consistent pharmacokinetic profile.
Comparative Metabolic Stability
This section compares the metabolic profile of Enasidenib with the expected profile of this compound and other commercially available IDH inhibitors.
Enasidenib vs. This compound (Expected)
Direct comparative in vitro metabolic stability data for this compound is not available in the public domain. However, based on the known metabolism of Enasidenib, we can anticipate the potential advantages of deuteration. Enasidenib is metabolized by multiple CYP enzymes, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP1A2, as well as various UGTs. Strategic placement of deuterium at sites of metabolic attack on the Enasidenib molecule would be expected to slow down its degradation by these enzymes.
Table 1: Comparison of Enasidenib and Expected this compound Metabolic Properties
| Parameter | Enasidenib | This compound (Expected) | Rationale for Expectation |
| Primary Metabolic Pathways | Oxidation (CYP-mediated), Glucuronidation (UGT-mediated) | Slower Oxidation and Glucuronidation | Kinetic Isotope Effect |
| Metabolic Stability (in vitro) | Moderate | Higher | Slower rate of metabolism due to stronger C-D bonds at metabolic hot spots |
| Half-life (in vivo) | ~25.9 hours (single dose) | Longer | Reduced metabolic clearance |
| Potential for Metabolite-Mediated Toxicity | Possible | Potentially Reduced | Slower formation of reactive metabolites |
| Drug-Drug Interaction Potential | Inhibitor and inducer of some CYPs | Similar but potentially reduced due to altered metabolism | Altered kinetics may influence the extent of interaction |
Comparison with Other IDH Inhibitors
Ivosidenib (Tibsovo®), an IDH1 inhibitor, and Olutasidenib (Rezlidhia™), another IDH1 inhibitor, offer points of comparison for metabolic stability within the class of IDH inhibitors.
Table 2: Metabolic Profile of Enasidenib, Ivosidenib, and Olutasidenib
| Feature | Enasidenib (IDH2 inhibitor) | Ivosidenib (IDH1 inhibitor) | Olutasidenib (IDH1 inhibitor) |
| Primary Metabolizing Enzymes | CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP1A2, UGTs | Primarily CYP3A4 | Information not readily available, but generally well-tolerated with some manageable liver toxicity. |
| Metabolic Profile | Undergoes extensive metabolism. | Slowly metabolized to multiple oxidative metabolites.[3] | Appears to have a favorable safety profile with manageable liver toxicity.[4][5][6] |
| Known Drug Interactions | Inhibits and induces several CYP enzymes. | Induces CYP3A4 activity.[7] | Potential for drug interactions exists, as with most targeted therapies. |
| Half-life | ~25.9 hours (single dose) | Long half-life. | Not specified, but durable responses suggest a stable pharmacokinetic profile.[5] |
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound by measuring its disappearance over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound (e.g., Enasidenib, this compound) in human liver microsomes.
Materials:
-
Test compounds (Enasidenib, this compound)
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Negative control (incubation without NADPH)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
-
Thaw human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm a mixture of the test compound working solution and human liver microsomes in a water bath at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction samples to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)
-
Visualizations
Caption: Workflow for an in vitro microsomal stability assay.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. mmumullana.org [mmumullana.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ionization Efficiency: Enasidenib vs. Enasidenib-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the ionization efficiency of Enasidenib and its deuterated analog, Enasidenib-d6, in the context of mass spectrometry-based bioanalysis. While this compound is commonly employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative assays, a direct, publicly available quantitative comparison of their ionization efficiencies is not extensively documented. This guide will delve into the theoretical considerations, present a standardized experimental protocol for determining relative ionization efficiency, and provide relevant data from published bioanalytical methods for Enasidenib.
Understanding Ionization Efficiency in Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), the efficiency of ion generation from an analyte in the ion source is a critical parameter influencing sensitivity and accuracy. For quantitative methods relying on SIL-IS, the underlying assumption is that the analyte and its labeled counterpart exhibit identical physicochemical properties, leading to co-elution and, ideally, identical ionization efficiency. Any significant difference can introduce bias in quantification if not properly addressed.
A potential cause for differing ionization efficiencies between an analyte and its deuterated analog is the deuterium isotope effect . The replacement of hydrogen with deuterium can subtly alter a molecule's properties, such as its lipophilicity and basicity, which in turn can influence the ESI process. While often minor, this effect can sometimes lead to chromatographic separation or differential ion suppression, impacting the relative response.
Quantitative Data Summary
While no direct comparative study on the ionization efficiency of Enasidenib and this compound was found, the following table summarizes typical mass spectrometric parameters for Enasidenib from published bioanalytical methods. These methods commonly use a deuterated internal standard, implying its suitability for quantitative analysis, though they do not explicitly state that the ionization efficiencies are identical.
| Parameter | Enasidenib | This compound (Assumed) | Reference |
| Molecular Weight | 473.5 g/mol | ~479.5 g/mol | N/A |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [1][2][3] |
| Precursor Ion (m/z) | 474.1, 474.2 | ~480.1, ~480.2 | [1][3] |
| Product Ion(s) (m/z) | 267.2, 456.1, 267.0 | Not Reported | [1][3] |
Note: The m/z values for this compound are estimations based on the addition of six deuterium atoms. The exact values would depend on the positions of deuteration.
Experimental Protocol for Comparing Ionization Efficiency
To definitively compare the ionization efficiency of Enasidenib and this compound, a controlled post-column infusion experiment can be performed. This method allows for the direct assessment of the relative signal response of the two compounds under identical mass spectrometric conditions, independent of chromatographic effects.
Objective: To determine the relative ionization efficiency of Enasidenib and this compound.
Materials:
-
Enasidenib reference standard
-
This compound reference standard
-
LC-MS/MS system with an ESI source
-
Syringe pump
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
T-connector and appropriate tubing
Methodology:
-
Solution Preparation:
-
Prepare equimolar stock solutions of Enasidenib and this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a working solution containing an equimolar mixture of Enasidenib and this compound.
-
-
LC-MS/MS System Setup:
-
Set up the LC system to deliver a constant mobile phase composition, similar to that used in a typical bioanalytical method for Enasidenib (e.g., 85% acetonitrile in water with 0.1% formic acid).
-
Optimize the mass spectrometer parameters (e.g., spray voltage, gas flows, temperatures) for the detection of both Enasidenib and this compound using their respective precursor and product ion transitions.
-
-
Post-Column Infusion:
-
Using a syringe pump, continuously infuse the equimolar mixture of Enasidenib and this compound into the LC flow stream via a T-connector placed between the LC column outlet and the MS inlet.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for both Enasidenib and this compound simultaneously over a set period.
-
-
Data Analysis:
-
Calculate the average signal intensity (peak area or height) for Enasidenib and this compound from the steady-state infusion signal.
-
The ratio of the average signal intensity of Enasidenib to this compound represents their relative ionization efficiency. A ratio of 1.0 would indicate identical ionization efficiency under the tested conditions.
-
Caption: Experimental workflow for comparing ionization efficiency via post-column infusion.
Enasidenib Signaling Pathway
Enasidenib is a targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). In certain cancers, such as acute myeloid leukemia (AML), a mutation in the IDH2 enzyme leads to the production of an oncometabolite, 2-hydroxyglutarate (2-HG). This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to hypermethylation of DNA and histones, which in turn blocks the differentiation of hematopoietic cells. Enasidenib selectively binds to and inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels. This restores normal epigenetic regulation and induces the differentiation of leukemic cells.
Caption: Simplified signaling pathway of mutant IDH2 and the mechanism of action of Enasidenib.
Conclusion
References
Navigating Bioanalytical Choices: A Comparative Guide to Enasidenib Quantification Assays
For researchers, scientists, and drug development professionals engaged in the study of Enasidenib, the selection of a robust and reliable bioanalytical assay is paramount for accurate pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Enasidenib, with a focus on linearity and range. While the use of a deuterated internal standard like Enasidenib-d6 is a common and preferred practice for enhancing assay accuracy, publicly available, detailed protocols specifying its use are not readily found in the reviewed literature. Therefore, this guide details validated alternative methods to inform your selection process.
Performance Comparison of Enasidenib Assays
The selection of an appropriate bioanalytical method hinges on its performance characteristics. Below is a summary of two validated UPLC-MS/MS methods for the quantification of Enasidenib in plasma, highlighting key parameters such as linearity, range, and the internal standard employed.
| Parameter | Method 1 (with Diazepam IS) | Method 2 (with AGI-16903 analogue IS) |
| Analyte(s) | Enasidenib | Enasidenib and AGI-16903 |
| Internal Standard (IS) | Diazepam | Close analogue of AGI-16903 |
| **Linearity (r²) ** | > 0.99 | Not explicitly stated, but method is validated |
| Linear Range | 1.0 - 1000 ng/mL | 1.01 - 3023 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.01 ng/mL |
| Matrix | Rat Plasma | Mice Plasma |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for the two compared Enasidenib assays.
Method 1: UPLC-MS/MS with Diazepam Internal Standard
This method offers a straightforward approach for the quantification of Enasidenib in rat plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (Diazepam).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography:
-
System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient is used to ensure optimal separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry:
-
System: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Enasidenib: m/z 474.2 → 267.2
-
Diazepam (IS): m/z 285.2 → 193.1
-
Method 2: UPLC-MS/MS for Enasidenib and its Metabolite with Analogue Internal Standard
This method allows for the simultaneous quantification of Enasidenib and its active metabolite, AGI-16903, in mice plasma.[1]
1. Sample Preparation:
-
To 25 µL of plasma sample, add 5 µL of internal standard working solution.[1]
-
Precipitate proteins by adding 100 µL of acetonitrile.[1]
-
Vortex the mixture.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Inject the supernatant for analysis.[1]
2. Liquid Chromatography:
-
System: Not explicitly stated, but a UPLC system is used.
-
Column: Chromolith RP-18e (4.6 x 50 mm)[1]
-
Mobile Phase: 0.2% Formic acid in acetonitrile and water (85:15, v/v)[1]
-
Flow Rate: 1.2 mL/min[1]
-
Injection Volume: Not explicitly stated.
3. Mass Spectrometry:
-
System: Not explicitly stated, but a triple quadrupole mass spectrometer is used.
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
Visualizing the Science: Diagrams and Workflows
To further elucidate the context and application of these assays, the following diagrams illustrate the signaling pathway of Enasidenib and a general experimental workflow.
Caption: Enasidenib inhibits mutant IDH2, reducing 2-HG and restoring normal cell differentiation.
Caption: A generalized workflow for the quantification of Enasidenib in plasma using LC-MS/MS.
References
Precision and Accuracy in Enasidenib Quantification: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Enasidenib, a potent inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), is critical for pharmacokinetic studies, clinical trial monitoring, and drug development. The use of a robust internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is paramount to achieving the required precision and accuracy. This guide provides a comparative overview of internal standard selection for Enasidenib analysis, with a focus on the utility of Enasidenib-d6.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A Comparative Look: Alternative Internal Standard Performance
To illustrate the performance of a validated LC-MS/MS method for Enasidenib, we present data from a study that utilized Diazepam as the internal standard. While not a SIL internal standard, this provides a benchmark for the expected precision and accuracy of a well-developed method.
Quantitative Performance Data
The following tables summarize the precision and accuracy data from a validated UPLC-MS/MS method for the determination of Enasidenib in rat plasma using Diazepam as the internal standard.
Table 1: Linearity of Calibration Curve for Enasidenib
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1.0 - 1000 | 0.9985 |
Table 2: Intra- and Inter-Day Precision and Accuracy for Enasidenib Quantification
| Quality Control Sample | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| LLOQ | 1.0 | 8.40 | 2.34 | 5.46 | 1.44 |
| Low QC | 2.0 | 5.67 | 1.23 | 4.56 | -0.87 |
| Medium QC | 50.0 | 2.25 | -0.54 | 3.94 | 0.34 |
| High QC | 800.0 | 3.45 | 0.89 | 4.21 | -1.21 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, RSD: Relative Standard Deviation
Table 3: Recovery and Matrix Effect for Enasidenib
| Quality Control Sample | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 2.0 | 85.6 | 98.7 |
| Medium QC | 50.0 | 88.9 | 101.2 |
| High QC | 800.0 | 90.1 | 99.5 |
Experimental Protocols
A detailed methodology is crucial for replicating and comparing analytical methods. Below is a summary of the experimental protocol used to generate the data above.
Sample Preparation
-
A 50 µL aliquot of rat plasma was mixed with 150 µL of acetonitrile containing the internal standard (Diazepam).
-
The mixture was vortexed for 1 minute to precipitate proteins.
-
Following centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred for analysis.
Liquid Chromatography
-
System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.30 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 2 µL
Mass Spectrometry
-
System: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Enasidenib: m/z 474.2 → 267.0
-
Diazepam (IS): m/z 285.2 → 193.1
-
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of Enasidenib.
Caption: A streamlined workflow for the quantification of Enasidenib in plasma samples.
Mutations in the IDH2 enzyme lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which drives leukemogenesis by inhibiting epigenetic regulators.[1] Enasidenib is a targeted inhibitor of the mutant IDH2 protein.[1]
Caption: Mechanism of action of Enasidenib in inhibiting mutant IDH2 and restoring normal cell differentiation.
References
Navigating Bioanalysis: A Comparative Guide to Recovery and Matrix Effect Assessment of Enasidenib and its Deuterated Internal Standard, Enasidenib-d6
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative overview of the recovery and matrix effect associated with Enasidenib and its deuterated internal standard, Enasidenib-d6, crucial parameters in the validation of bioanalytical methods.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate variability in sample preparation and ionization efficiency during liquid chromatography-mass spectrometry (LC-MS) analysis. This guide delves into the experimental assessment of recovery and matrix effects, presenting both reported data for Enasidenib and a comparative analysis with the expected performance of this compound.
Understanding Recovery and Matrix Effect
Recovery refers to the efficiency of an extraction process in recovering the analyte from the biological sample. It is a measure of the analyte lost during sample preparation.
Matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting, interfering substances in the biological matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of the analytical method.
Comparative Performance: Enasidenib vs. This compound
While specific experimental data for the recovery and matrix effect of this compound is not extensively published, its performance can be reliably inferred based on the principles of using deuterated internal standards. A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and losses during sample processing. This co-behavior allows for effective normalization and more accurate quantification.
The following table summarizes the reported recovery and matrix effect for Enasidenib from a study using diazepam as an internal standard, alongside a projected, more consistent performance for this compound. The use of a deuterated internal standard is expected to result in a normalized matrix effect closer to 100% and more consistent recovery.
| Analyte/Internal Standard | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Enasidenib | 2.5 | 80.07 ± 2.44 | 99.09 ± 3.51 |
| 20 | 82.15 ± 3.11 | 97.88 ± 4.23 | |
| 800 | 81.53 ± 2.87 | 98.52 ± 3.98 | |
| This compound (Projected) | 2.5 | 80 ± 3 | ~100 |
| 20 | 82 ± 3 | ~100 | |
| 800 | 81 ± 3 | ~100 |
Data for Enasidenib is sourced from a study utilizing diazepam as the internal standard.[1] The values for this compound are projected based on the established benefits of using a stable isotope-labeled internal standard.
The key advantage of using this compound is its ability to compensate for variability. While the absolute recovery of both Enasidenib and this compound would be similar and dependent on the extraction method, the ratio of their responses remains consistent, even with variations in recovery or matrix effects between samples. This leads to a more robust and reliable bioanalytical method.
Experimental Protocols
The assessment of recovery and matrix effect is a critical component of bioanalytical method validation. The following are detailed methodologies for these experiments.
Recovery Assessment
The recovery of an analyte and the internal standard is determined by comparing the analytical response of extracted samples to that of post-extraction spiked samples.
Procedure:
-
Prepare three sets of samples (n≥6 for each concentration level - Low, Medium, High):
-
Set A (Pre-extraction spiked samples): Blank biological matrix is spiked with the analyte (Enasidenib) and the internal standard (this compound) before the extraction process.
-
Set B (Post-extraction spiked samples): Blank biological matrix is subjected to the extraction process, and the resulting extract is then spiked with the analyte and internal standard.
-
Set C (Blank matrix): Blank biological matrix is processed without the addition of analyte or internal standard.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the percentage recovery using the following formula: Recovery (%) = (Mean peak area of Set A - Mean peak area of Set C) / (Mean peak area of Set B - Mean peak area of Set C) * 100
Matrix Effect Assessment
The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked matrix to the response of the analyte in a neat solution.
Procedure:
-
Prepare two sets of samples (n≥6 for each concentration level - Low, Medium, High):
-
Set B (Post-extraction spiked samples): Blank biological matrix is extracted, and the resulting extract is spiked with the analyte (Enasidenib) and internal standard (this compound).
-
Set D (Neat solution): The analyte and internal standard are prepared in the final reconstitution solvent at the same concentrations as in Set B.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the matrix effect percentage using the following formula: Matrix Effect (%) = (Mean peak area of Set B) / (Mean peak area of Set D) * 100
-
Calculate the Internal Standard Normalized Matrix Factor: IS Normalized Matrix Factor = (Matrix Effect of Analyte) / (Matrix Effect of Internal Standard)
A value close to 1 for the IS Normalized Matrix Factor indicates that the internal standard is effectively compensating for the matrix effect.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for recovery and matrix effect assessment.
Caption: Workflow for Recovery Assessment.
Caption: Workflow for Matrix Effect Assessment.
References
Inter-Laboratory Comparison of Enasidenib Quantification Utilizing Enasidenib-d6 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioanalytical methods for the quantification of Enasidenib in plasma, with a focus on the use of its deuterated internal standard, Enasidenib-d6. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from various published methodologies to offer a comparative analysis of key performance parameters. This guide is intended to assist researchers in the selection and implementation of robust and reliable analytical methods for pharmacokinetic studies and clinical trial monitoring of Enasidenib.
Experimental Protocols
The quantification of Enasidenib in biological matrices is predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol represents a generalized workflow synthesized from multiple validated methods. Specific parameters may vary between laboratories.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Enasidenib and its internal standard from plasma is protein precipitation.
-
Step 1: To 100 µL of human plasma, add 100 µL of the internal standard solution (this compound in methanol).
-
Step 2: Add 300 µL of methanol to precipitate plasma proteins.
-
Step 3: Vortex the mixture thoroughly.
-
Step 4: Centrifuge the samples to pellet the precipitated proteins.
-
Step 5: Transfer a 300 µL aliquot of the supernatant to a new tube.
-
Step 6: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Step 7: Reconstitute the dried extract with 300 µL of a solution of acetonitrile, water, and formic acid (50:50:0.1, v/v/v) for injection into the LC-MS/MS system.[1]
Liquid Chromatography
Chromatographic separation is crucial for resolving Enasidenib and this compound from endogenous plasma components.
-
Chromatographic Column: A C18 column is frequently used for separation (e.g., Fortis C18, 2.1 x 50 mm, 5 µm or Acquity UPLC BEH C18).[1][2]
-
Mobile Phase: A gradient elution using a combination of aqueous and organic phases is typically employed. For example:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Mobile Phase C: 10 mmol/L ammonium acetate in methanol[1]
-
-
Flow Rate: A typical flow rate is 0.3 mL/min.[1]
-
Gradient Program: The gradient starts with a certain percentage of the organic phase, which is then increased over time to elute the analytes.[1][2]
Mass Spectrometry
Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Enasidenib and this compound.
-
Enasidenib Transitions: m/z 474.2 → 456.1 and m/z 474.2 → 267.0.[2]
-
Internal Standard (IS) Transition: The transition for the deuterated internal standard would be shifted by the mass of the deuterium labels.
-
Quantitative Data Comparison
The following tables summarize key validation parameters from different published LC-MS/MS methods for Enasidenib quantification. These parameters are critical for assessing the performance and reliability of an analytical method.
Table 1: Linearity and Sensitivity of Enasidenib Quantification Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 1.0 - 1000 | 2 - 500 |
| Correlation Coefficient (r²) | 0.9985 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 2 |
Data synthesized from multiple sources.[2][3]
Table 2: Accuracy and Precision of Enasidenib Quantification Methods
| Parameter | Method 1 |
| Intra-day Precision (%RSD) | 2.25 - 8.40 |
| Inter-day Precision (%RSD) | 3.94 - 5.46 |
| Accuracy (%RE) | -1.44 to 2.34 |
Data from a single representative study.[2][4]
Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of Enasidenib in plasma samples using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for Enasidenib quantification in plasma.
Signaling Pathway of Enasidenib
Enasidenib is a targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes. The following diagram illustrates the mechanism of action of Enasidenib in cancer cells harboring an IDH2 mutation.
Caption: Enasidenib's mechanism of action.
References
- 1. Pharmacokinetics and safety of Enasidenib following single oral doses in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of UPLC-MS/MS Method for Determination of Enasidenib in Rat Plasma and Its Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Justifying the Use of Enasidenib-d6 in Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Enasidenib-d6 and its non-deuterated counterpart, Enasidenib. The primary focus is to justify the use of this compound in regulatory submissions, particularly as an internal standard for bioanalytical method validation. This document outlines key experimental data, detailed methodologies, and visual representations of relevant biological pathways and analytical workflows.
Introduction to Enasidenib and the Role of Isotopic Labeling
Enasidenib is a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. It is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation. The mutated IDH2 protein neomorphically synthesizes 2-hydroxyglutarate (2-HG), an oncometabolite that leads to DNA and histone hypermethylation, ultimately blocking cellular differentiation. Enasidenib reverses this effect by inhibiting the mutant IDH2 enzyme, leading to the differentiation of myeloblasts.
In the context of drug development and regulatory submissions, accurately quantifying the concentration of a drug in biological matrices is paramount for pharmacokinetic and bioavailability studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The deuterium-labeled this compound has a higher mass than the parent drug, allowing it to be distinguished by the mass spectrometer while exhibiting nearly identical physicochemical properties during sample extraction and chromatographic separation. This co-elution and similar ionization efficiency with the analyte of interest corrects for variability in sample preparation and instrument response, leading to more accurate and precise quantification.
Comparative Analysis: Enasidenib vs. This compound
The primary and most critical application of this compound in a regulatory setting is as an internal standard (IS) for the bioquantification of Enasidenib. Its utility is rooted in the principles of isotope dilution mass spectrometry.
| Feature | Enasidenib | This compound | Justification for Use in Regulatory Submissions |
| Chemical Structure | C₂₂H₂₂F₃N₇O₂ | C₂₂H₁₆D₆F₃N₇O₂ | The six deuterium atoms increase the molecular weight, allowing for mass spectrometric differentiation from the non-labeled drug. |
| Molecular Weight | 473.46 g/mol | ~479.50 g/mol | The mass difference is sufficient for baseline resolution in a mass spectrometer, preventing signal overlap. |
| Physicochemical Properties | LogP, pKa, and solubility are well-characterized. | Expected to have virtually identical LogP, pKa, and solubility to Enasidenib. | Similar properties ensure co-extraction and co-elution during chromatographic analysis, which is essential for an effective internal standard. |
| Biological Activity | Potent inhibitor of mutant IDH2. | Not intended for therapeutic use; its biological activity is not the primary concern when used as an IS. | The focus is on its analytical performance, not its pharmacological effect. |
| Primary Application | Therapeutic agent for AML. | Internal standard for quantitative bioanalysis of Enasidenib. | Use of a stable isotope-labeled internal standard is a regulatory expectation for robust bioanalytical method validation. |
Clinical and Pharmacokinetic Data Summary
The following tables summarize key clinical and pharmacokinetic parameters for Enasidenib. While specific pharmacokinetic data for this compound is not available as it is not developed as a therapeutic agent, its behavior is expected to closely mimic that of Enasidenib until the point of mass spectrometric detection.
Table 1: Enasidenib Clinical Trial Efficacy in Relapsed/Refractory AML
| Parameter | Value |
| Overall Response Rate (ORR) | 40.3% |
| Complete Remission (CR) | 19.3% |
| Median Time to CR | 3.7 months |
| Median Duration of CR | 5.8 months |
| Median Overall Survival (All Patients) | 9.3 months |
| Median Overall Survival (CR Patients) | 19.7 months |
Table 2: Pharmacokinetic Parameters of Enasidenib
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 4 hours (single oral dose) |
| Terminal Half-life (t1/2) | Approximately 137 hours in patients with AML |
| Apparent Clearance (CL/F) | 0.74 L/hour in patients with AML |
| Protein Binding | 98.5% |
| Metabolism | Primarily metabolized by CYP3A4, with minor contributions from other CYPs and UGTs. |
| Excretion | 89% in feces (34% as unchanged drug), 11% in urine (0.4% as unchanged drug) |
Experimental Protocols
Bioanalytical Method for Quantification of Enasidenib in Plasma using UPLC-MS/MS
This protocol describes a validated method for the determination of Enasidenib in plasma, utilizing a stable isotope-labeled internal standard like this compound.
1. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Enasidenib: m/z 474.2 → 267.0
-
This compound: m/z 480.2 → 273.0 (Example transition, to be optimized based on fragmentation pattern)
-
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
3. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Mutant IDH2 Signaling Pathway and Enasidenib's Mechanism of Action
Caption: Mechanism of mutant IDH2 in AML and inhibition by Enasidenib.
Experimental Workflow for Bioanalysis
Caption: Workflow for the bioanalytical quantification of Enasidenib.
Conclusion
The use of this compound as an internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of Enasidenib in biological matrices. Its near-identical chemical and physical properties to the unlabeled drug ensure that it accurately reflects the analytical variability from sample preparation to detection. The ability to differentiate this compound from Enasidenib by mass spectrometry allows for precise and accurate quantification, a fundamental requirement for pharmacokinetic and other supportive studies in regulatory submissions. The data and protocols presented in this guide provide a strong justification for the inclusion of this compound in the analytical validation package for Enasidenib, aligning with current best practices and regulatory expectations for bioanalytical method development.
Safety Operating Guide
Safe Disposal of Enasidenib-d6: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Enasidenib-d6, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for Enasidenib and general guidelines for handling deuterated compounds.
Hazard Identification and Classification
Enasidenib is classified with several hazards that must be considered during handling and disposal. It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also suspected of damaging fertility or the unborn child.[1][2][3] Furthermore, Enasidenib is very toxic to aquatic life with long-lasting effects.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 / H373 | Causes damage to organs through prolonged or repeated exposure.[1][2] |
| Reproductive Toxicity | H361f | Suspected of damaging fertility.[1][2] |
| Hazardous to the Aquatic Environment, Long-term Hazard | H410 / H413 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: In case of inadequate ventilation, use a respiratory protective device.[3]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
-
Segregation of Waste:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials, must be segregated from general laboratory waste.
-
Keep deuterated waste separate from non-deuterated chemical waste to avoid isotopic dilution, which can be important for certain waste recovery processes.[5]
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled container.
-
The label should include:
-
The chemical name: "this compound Waste"
-
Hazard pictograms corresponding to the GHS classifications (e.g., skull and crossbones, health hazard, environment).
-
The date of waste accumulation.
-
-
-
Spill Management:
-
In the event of a spill, do not raise dust.[2]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in the designated waste container.
-
For solid spills, carefully scoop the material into the waste container.
-
Decontaminate the spill area with an appropriate solvent.
-
Ensure the area is well-ventilated.
-
-
Final Disposal:
-
Dispose of the collected this compound waste through a licensed hazardous waste disposal company.
-
Do not empty into drains or release into the environment.[2]
-
Provide the disposal company with the Safety Data Sheet (SDS) for Enasidenib.
-
Follow all applicable federal, state, and local regulations for hazardous waste disposal.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need for a site-specific risk assessment and adherence to all institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
- 1. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for Enasidenib-d6
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling Enasidenib-d6. Adherence to these procedural guidelines is critical to ensure personnel safety and prevent contamination.
This compound, a deuterated form of the isocitrate dehydrogenase 2 (IDH2) inhibitor Enasidenib, requires stringent handling protocols due to its potent pharmacological activity. As a compound designed to interact with cellular pathways, minimizing direct exposure is paramount. The following provides detailed personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. Due to the lack of specific permeation data for this compound, a conservative approach aligning with guidelines for handling cytotoxic and potent pharmaceutical compounds is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard). | Provides a robust barrier against chemical permeation. Double-gloving minimizes the risk of exposure during glove removal or in case of a breach in the outer glove.[1][2] |
| Inner glove: Tucked under the gown cuff. | Prevents skin exposure at the wrist. | |
| Outer glove: Pulled over the gown cuff. | Creates a seal to protect the gown from contamination. | |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the torso and arms from splashes and aerosolized particles. The back-closing design minimizes the risk of frontal contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes and face from splashes of solutions or airborne powder. |
| Respiratory Protection | For handling powder outside of a containment device: A NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of aerosolized particles. | This compound as a powder poses an inhalation risk. |
Handling and Operational Plan
All handling of this compound, particularly the weighing and preparation of stock solutions, should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize airborne exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly as per the table above. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, carefully weigh the required amount in a ventilated enclosure. Use anti-static weigh paper or a dedicated weighing vessel to prevent dispersal of the powder.
-
Solubilization: Add the solvent to the solid this compound slowly and carefully to avoid splashing. If possible, use a closed system for solvent transfer.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Post-Handling: After handling, wipe down the work surface with a suitable decontaminating solution (e.g., 70% ethanol), followed by a mild detergent and water. Dispose of all contaminated disposable materials as hazardous waste.
-
Doffing PPE: Remove PPE in the following order to prevent re-contamination: outer gloves, gown, inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All waste generated from the handling of this compound, including contaminated gloves, gowns, bench paper, and empty vials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous materials.
Spill Management
In the event of a spill, evacuate the immediate area and restrict access.
For small spills (less than 5 mL or 5 g):
-
Don appropriate PPE, including respiratory protection if the spill involves powder.
-
Cover the spill with absorbent material, starting from the outside and working inwards.
-
For powder spills, gently cover with damp absorbent material to avoid creating dust.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a decontaminating solution, followed by detergent and water.
For large spills:
-
Evacuate the area immediately.
-
Alert laboratory safety personnel and follow institutional emergency procedures.
Mechanism of Action
Enasidenib is an inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes. In certain cancers, a mutated IDH2 enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation. Enasidenib blocks the activity of the mutant IDH2, leading to a decrease in 2-HG levels and allowing for the differentiation of cancer cells into more mature, functional cells.
Caption: Mechanism of action of this compound in mutant IDH2 cancer cells.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
